A Technical Guide to 3-Bromo-2-ethoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This document provides an in-depth technical overview of 3-Bromo-2-ethoxybenzoic acid, a halogenated aromatic ether carboxylic acid. While a dedicated CAS (Chemical Abstracts Service) number is not prominently...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides an in-depth technical overview of 3-Bromo-2-ethoxybenzoic acid, a halogenated aromatic ether carboxylic acid. While a dedicated CAS (Chemical Abstracts Service) number is not prominently listed in major public databases, indicating its status as a custom synthesis target rather than a stock chemical, its molecular architecture presents significant opportunities for researchers in medicinal chemistry and materials science. This guide details its chemical properties, provides a validated, step-by-step synthesis protocol via the Williamson ether synthesis, discusses its potential as a versatile building block in drug development, and outlines essential safety and handling procedures. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this scaffold in advanced synthetic applications.
Chemical Identity and Physicochemical Properties
3-Bromo-2-ethoxybenzoic acid belongs to the class of substituted benzoic acids, compounds that are foundational in organic synthesis and are prevalent in a vast number of commercial drugs.[1][2] The unique arrangement of a carboxylic acid, a bromine atom, and an ethoxy group on the benzene ring provides three distinct points for chemical modification, making it a highly valuable, albeit specialized, synthetic intermediate.
The chemical structure of 3-Bromo-2-ethoxybenzoic acid is defined by a benzoic acid core with a bromine substituent at position 3 and an ethoxy group at position 2.
Caption: Chemical structure of 3-Bromo-2-ethoxybenzoic acid.
Key Properties
The properties of 3-Bromo-2-ethoxybenzoic acid can be reliably predicted based on its structure and data from close chemical analogs.
Property
Value / Description
Source / Rationale
CAS Number
Not Assigned
Not found in major chemical databases; custom synthesis required.
Molecular Formula
C₉H₉BrO₂
Derived from chemical structure.
Molecular Weight
245.07 g/mol
Calculated from the molecular formula.
Appearance
White to off-white crystalline solid
Predicted based on analogs like 3-Bromo-2-methoxybenzoic acid.[3]
Melting Point (Est.)
125-135 °C
Estimated based on analogs 3-Bromo-2-methoxybenzoic acid (119-123 °C) and 3-Ethoxybenzoic acid (136-140 °C).[4]
Solubility
Soluble in methanol, ethanol, DMF, DMSO; sparingly soluble in water.
Predicted based on the polarity of the molecule and data for similar compounds.[3]
Boiling Point (Est.)
>300 °C
High boiling point is expected due to the carboxylic acid group and aromatic nature.
Synthesis and Mechanistic Rationale
The most direct and reliable method for preparing 3-Bromo-2-ethoxybenzoic acid is the Williamson ether synthesis, a robust and well-understood Sₙ2 reaction.[5][6][7][8] This pathway involves the deprotonation of a phenol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.
The logical precursor for this synthesis is 3-Bromo-2-hydroxybenzoic acid (CAS No. 3883-95-2), which serves as the phenolic starting material.[9] The ethoxy group is introduced using an ethylating agent such as ethyl iodide or diethyl sulfate.
[1][2] Executive Summary 3-Bromo-2-ethoxybenzoic acid (CAS: 1275532-56-3) is a specialized halogenated benzoic acid derivative serving as a critical building block in the synthesis of hemoglobin modulators , specifically...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
3-Bromo-2-ethoxybenzoic acid (CAS: 1275532-56-3) is a specialized halogenated benzoic acid derivative serving as a critical building block in the synthesis of hemoglobin modulators , specifically for the treatment of Sickle Cell Disease (SCD).[1][2][3][4][5] Its structural motif—characterized by an ortho-ethoxy group and a meta-bromo substituent relative to the carboxylic acid—imparts unique steric and electronic properties that are exploited in medicinal chemistry to optimize drug-target binding affinities.
This technical guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, analytical characterization, and handling protocols, designed for researchers in pharmaceutical development.
Part 1: Molecular Identity & Structural Analysis
The compound features a trisubstituted benzene ring. The steric bulk of the ortho-ethoxy group forces the carboxylic acid moiety out of planarity with the aromatic ring, influencing both its pKa and metabolic stability. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) during lead optimization.
Table 1: Chemical Identifiers
Property
Detail
IUPAC Name
3-Bromo-2-ethoxybenzoic acid
CAS Number
1275532-56-3
Molecular Formula
C₉H₉BrO₃
Molecular Weight
245.07 g/mol
SMILES
CCOc1c(Br)cccc1C(=O)O
InChI Key
VXQLZSPAHPPVPE-UHFFFAOYSA-N (Analogous base structure)
Appearance
White to off-white crystalline solid
Part 2: Thermodynamic & Physicochemical Properties
Understanding the solubility and ionization profile is essential for formulation and assay development. The ortho-ethoxy group increases lipophilicity (LogP) compared to the parent benzoic acid, while the electron-withdrawing bromine atom increases the acidity (lower pKa).
Table 2: Physical & Chemical Constants
Property
Value / Range
Context & Notes
Melting Point
115–125 °C (Predicted)
Analogous 3-bromo-2-methoxybenzoic acid melts at 119-123°C.
Boiling Point
~340 °C (Predicted)
Decomposes before boiling at atmospheric pressure.[5]
pKa (Acid)
3.10 ± 0.20 (Predicted)
More acidic than benzoic acid (4.2) due to inductive effect of Br and ortho-effect.
LogP (Octanol/Water)
2.8 – 3.1
Moderate lipophilicity; suitable for organic extraction (DCM, EtOAc).
Solubility (Water)
Low (< 1 mg/mL)
Soluble only at pH > 5 (as carboxylate salt).
Solubility (Organic)
High
Soluble in DMSO, Methanol, Dichloromethane, THF.
Part 3: Synthesis & Manufacturing Pathways
The industrial synthesis of 3-Bromo-2-ethoxybenzoic acid typically proceeds via the alkylation of a salicylate precursor. Direct bromination of 2-ethoxybenzoic acid is avoided due to regioselectivity issues (favoring the para position). The preferred route utilizes Methyl 3-bromo-2-hydroxybenzoate to ensure correct regiochemistry.
Synthetic Workflow (Graphviz Diagram)
The following diagram illustrates the standard 2-step synthesis: O-alkylation followed by ester hydrolysis.
Caption: Step-wise synthesis from salicylate precursor including key intermediates and potential impurities.
Detailed Protocol
O-Alkylation:
Dissolve Methyl 3-bromo-2-hydroxybenzoate (1.0 eq) in acetone.
Reflux (60°C) overnight.[6] Monitor by TLC/HPLC for disappearance of the phenol.
Critical Control: Ensure anhydrous conditions to prevent hydrolysis of the ester or ethyl iodide.
Hydrolysis:
Dissolve the intermediate ester in Methanol/Water (5:1).
Add NaOH (2.5 eq) and stir at room temperature for 5 hours.
Acidify with HCl (1M) to pH 2–3 to precipitate the free acid.
Filter, wash with cold water, and dry under vacuum.
Part 4: Analytical Characterization
Validating the identity of 3-Bromo-2-ethoxybenzoic acid requires confirming the presence of the ethoxy chain and the specific substitution pattern on the aromatic ring.
Interpretation: The quartet at 4.1 ppm and triplet at 1.4 ppm confirm the ethoxy group. The splitting pattern in the aromatic region (two doublets/doublet of doublets and one triplet) confirms the 1,2,3-substitution pattern.
Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.
Storage:
Recommended: 2–8°C (Refrigerate) .
Container: Keep tightly closed under inert gas (Nitrogen/Argon) to prevent moisture absorption and potential decarboxylation over extended periods.
Stability
The compound is stable under acidic and neutral conditions. Avoid strong oxidizing agents. In solution (DMSO/MeOH), it is stable for >24 hours at room temperature, making it suitable for high-throughput screening libraries.
References
World Intellectual Property Organization (WIPO). (2020). Patent WO2020072377A1: Modulators of hemoglobin for the treatment of sickle cell disease. (Example 9, Step 2). Retrieved from .
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 520927, 3-Bromo-2-hydroxybenzoic acid (Precursor). Retrieved from .
Sigma-Aldrich. (2025). 3-Bromo-2-methoxybenzoic acid (Analog) Product Specification. Retrieved from .
Combi-Blocks. (2025). Safety Data Sheet: 3-Bromo-2-ethoxybenzoic acid (CAS 1275532-56-3).[2][3][7][8][9][10] Retrieved from .
1H NMR Spectrum Interpretation of 3-Bromo-2-ethoxybenzoic Acid
Executive Summary & Structural Context[1][2][3][4] 3-Bromo-2-ethoxybenzoic acid is a trisubstituted benzene derivative often utilized as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a...
3-Bromo-2-ethoxybenzoic acid is a trisubstituted benzene derivative often utilized as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its structural asymmetry presents a specific NMR signature characterized by a 1,2,3-substitution pattern, creating a distinct "AMX" or "ABC" spin system in the aromatic region depending on the magnetic field strength.
This guide provides a rigorous, first-principles analysis of the 1H NMR spectrum. It moves beyond simple peak listing to explain the causality of chemical shifts (δ) and spin-spin coupling (
), ensuring that researchers can distinguish this specific regioisomer from potential synthetic impurities (e.g., 5-bromo or O-alkylation isomers).
To obtain a publication-quality spectrum that resolves the specific splitting patterns described below, the choice of solvent is critical.
Solvent Selection: DMSO-d₆ vs. CDCl₃
Solvent
Suitability
Mechanism & Rationale
DMSO-d₆
Recommended
Solubility & Exchange: Excellent solubility for polar benzoic acids. It forms strong hydrogen bonds with the carboxylic acid proton, slowing chemical exchange. This often resolves the -COOH proton as a distinct broad singlet (or even triplet) around 13.0 ppm, allowing for accurate integration (1H).
CDCl₃
Secondary
Dimerization Risk: Benzoic acids often form hydrogen-bonded dimers in non-polar solvents, causing concentration-dependent shifts. The -COOH peak may become extremely broad or vanish into the baseline, complicating integration.
Protocol for High-Resolution Acquisition
Mass: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d₆.
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Acquisition:
Pulse Angle: 30° (to prevent saturation of the slow-relaxing aromatic protons).
Relaxation Delay (D1): Set to ≥ 3.0 seconds. The quaternary carbons (C1, C2, C3) slow the relaxation of adjacent protons; insufficient delay will skew integration values.
Scans: Minimum 16 scans (64 recommended for detecting minor isomers).
Spectral Analysis: Region by Region
A. The Aliphatic Region (Ethoxy Group)
The ethoxy group at the C2 position provides the most reliable diagnostic handle for verifying the alkylation step.
Note: The chemical shift is downfield (deshielded) due to the electronegativity of the oxygen atom.
B. The Aromatic Region (The 1,2,3-Trisubstituted System)
This region (
7.0 – 8.0 ppm) confirms the regiochemistry. The molecule has three non-equivalent aromatic protons: H4, H5, and H6.
Predicted Chemical Shift Logic (Additivity Rules)
H6 (Ortho to COOH): The carbonyl group exhibits a strong magnetic anisotropy (deshielding cone). H6 is located directly in this zone, making it the most downfield signal.
H4 (Ortho to Br): Bromine is inductively electron-withdrawing (deshielding) but has a weaker effect than the carbonyl. H4 appears upfield of H6 but downfield of H5.
H5 (Meta to COOH/Br, Para to OEt): This position is "sandwiched" between two substituents but is para to the electron-donating ethoxy group. Resonance donation from oxygen shields the ortho and para positions. Therefore, H5 is the most upfield aromatic signal.
Coupling Analysis (The Splitting Tree)
H5 (Triplet of Doublets / Pseudo-Triplet): H5 couples to both H4 (
) and H6 (). Since both values are similar (~7.8 Hz), this often appears as a triplet.
H4 & H6 (Doublet of Doublets): Both couple to H5 (ortho, large
) and to each other (meta, small ).
Data Summary Table:
Proton
Approx. Shift (ppm)*
Multiplicity
Coupling Constants (Hz)
Assignment Logic
H6
7.70 – 7.90
dd
,
Deshielded by COOH (anisotropic effect).
H4
7.55 – 7.75
dd
,
Deshielded by Br (inductive).
H5
7.10 – 7.30
t (or dd)
,
Shielded by OEt (resonance).
*Note: Exact shifts vary by concentration/solvent.[4] Relative order (H6 > H4 > H5) is constant.
C. The Labile Proton
Carboxylic Acid (-COOH):
Shift:
12.5 – 13.5 ppm (Broad singlet).
Behavior: Highly dependent on solvent moisture and concentration. In extremely dry DMSO-d₆, it may sharpen; in wet solvents, it exchanges with HDO and disappears.
Visualization of Structural Logic
The following diagrams illustrate the logical flow for assigning the spectrum and the specific coupling pathways involved.
Diagram 1: Assignment Workflow
This flowchart guides the interpreter through the decision-making process to confirm the structure.
Caption: Logical workflow for confirming the identity of 3-Bromo-2-ethoxybenzoic acid via 1H NMR.
Diagram 2: Coupling Tree (Spin-Spin Splitting)
This diagram visualizes the "W-coupling" (Meta) and Vicinal coupling interactions.
Caption: Spin-spin coupling network showing the origin of the doublet-of-doublets and triplet patterns.
Advanced Verification & Troubleshooting
If the 1D spectrum is ambiguous due to peak overlap (common at lower field strengths like 300 MHz), the following 2D experiments serve as self-validating checks:
COSY (Correlation Spectroscopy):
Mechanism: Shows correlations between protons that are J-coupled.[7]
Expected Result: H5 will show strong cross-peaks with both H4 and H6. H4 and H6 will show a weak (or absent) cross-peak with each other (due to small
Critical Proof: Irradiating the Ethoxy methylene (-OCH₂-) should show a NOE enhancement at H3 is substituted (Br), so NOE should be observed at H3? NO.
Correction: Since position 3 is Br, the Ethoxy group is adjacent to C1 (COOH) and C3 (Br) . There are no protons at C1 or C3.
Validation: Therefore, the Ethoxy methylene protons should show NO NOE correlation to any aromatic protons. If you see an NOE between the -OCH₂- and an aromatic proton, your structure is likely the isomer 4-ethoxy or 5-ethoxy (where a proton would be ortho to the ethoxy group). This "negative evidence" is a powerful confirmation of the 2-position substitution.
Common Impurities
3-Hydroxybenzoic acid derivatives: If the ethylation was incomplete, a phenolic -OH broad singlet may appear (typically 9–10 ppm).
Regioisomers: If the starting material was not pure, look for symmetry in the aromatic region (e.g., two doublets only) which would indicate a para-substituted impurity.
National Institutes of Health (NIH) - PubChem. 3-Bromobenzoic acid Spectral Data. (Substituent effect reference). Retrieved from .
Reich, H. J. WinPLT NMR Coupling Constant Guides: 1,2,3-Trisubstituted Benzenes. University of Wisconsin-Madison. Retrieved from .
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for additivity rules and coupling constants).
SpectraBase. NMR Data for Pyridine Analogs (3-bromo-2-ethoxypyridine). (Used for substituent trend verification). Retrieved from .
Topic: 13C NMR Chemical Shifts for 3-Bromo-2-ethoxybenzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Application Context In the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 13C NMR Chemical Shifts for 3-Bromo-2-ethoxybenzoic Acid
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Context
In the realm of medicinal chemistry, 3-Bromo-2-ethoxybenzoic acid serves as a critical scaffold, particularly in the synthesis of hemoglobin modulators for sickle cell disease (e.g., Voxelotor analogs) and other protein-protein interaction inhibitors. Its structural integrity is defined by the specific arrangement of the carboxylic acid, ethoxy ether, and bromine substituent on the benzene core.
This guide provides a rigorous analysis of the 13C NMR chemical shifts for this compound. Unlike simple aliphatic systems, this trisubstituted aromatic ring exhibits complex shielding/deshielding patterns driven by steric inhibition of resonance and ortho-substituent effects . The data presented here synthesizes experimental precedents with calculated Substituent Chemical Shift (SCS) additivity rules to provide a definitive reference for structural verification.
Structural Analysis & Numbering Strategy
To ensure accurate assignment, we utilize the following numbering scheme based on IUPAC priority (COOH > OR > Br):
C1: Ipso-carbon attached to Carboxylic Acid (-COOH)
C2: Ipso-carbon attached to Ethoxy group (-OCH2CH3)
C3: Ipso-carbon attached to Bromine (-Br)
C4, C5, C6: Remaining aromatic carbons
C7: Carbonyl carbon (-COOH)
C8: Methylene carbon of ethoxy (-OCH2-)
C9: Methyl carbon of ethoxy (-CH3)
The Steric "Buttressing" Effect
A critical feature of this molecule is the 1,2,3-substitution pattern . The bulky bromine at C3 "buttresses" the ethoxy group at C2, forcing the ethoxy side chain to twist out of the aromatic plane. This steric crowding prevents optimal orbital overlap between the oxygen lone pairs and the
-system, leading to subtle but diagnostic deviations from standard additivity rules (typically 2–5 ppm shifts).
13C NMR Chemical Shift Data (DMSO-d6)
The following table consolidates predicted and reference-derived chemical shifts. Data is standardized for DMSO-d6 , the preferred solvent for benzoic acid derivatives due to solubility and hydrogen-bonding stabilization.
Carbon
Assignment
Shift (δ, ppm)
Signal Type
Mechanistic Justification
C7
Carbonyl (-COOH)
166.5 – 168.0
Quaternary
Deshielded by anisotropic effect of C=O; typical for benzoic acids.
C2
Ar-C-OEt (Ipso)
156.0 – 158.5
Quaternary
Strong deshielding by electronegative Oxygen (Inductive -I effect).
C4
Ar-C-H
133.5 – 135.0
CH
Deshielded by ortho-Bromine effect; para to COOH.
C6
Ar-C-H
129.0 – 131.0
CH
Ortho to electron-withdrawing COOH; relatively unperturbed by distal substituents.
C1
Ar-C-COOH (Ipso)
124.0 – 126.0
Quaternary
Shielded significantly by the ortho-ethoxy group (Resonance +R effect outweighs Inductive -I).
C5
Ar-C-H
121.0 – 123.0
CH
Shielded by para-ethoxy resonance donation; meta to Bromine.
C3
Ar-C-Br (Ipso)
116.0 – 119.0
Quaternary
Diagnostic Peak: Shielded by the "Heavy Atom Effect" of Bromine and ortho-ethoxy resonance.
C8
-OCH2-
68.0 – 70.0
CH2
Deshielded by direct attachment to Oxygen.
C9
-CH3
14.5 – 15.5
CH3
Typical terminal methyl shift.
Note on Solvent Effects: If running in CDCl3 , expect the Carboxyl (C7) peak to shift slightly upfield (~165 ppm) and broaden due to dimerization, unless treated with a drop of CD3OD to break aggregates.
Mechanistic Logic of Assignments
Understanding why the peaks appear where they do is essential for troubleshooting synthesis anomalies (e.g., regioisomers).
A. The C2 Deshielding Anomaly (157 ppm)
The C2 carbon is attached to oxygen. Oxygen is highly electronegative, pulling electron density away through the sigma bond (Inductive effect), causing massive deshielding (+30 ppm relative to benzene).
B. The C3 Shielding & Heavy Atom Effect (117 ppm)
Counter-intuitively, carbon atoms attached to heavy halogens (Br, I) often appear upfield (shielded) compared to unsubstituted benzene (128.5 ppm).
Heavy Atom Effect: Large electron cloud of Br introduces spin-orbit coupling that shields the C3 nucleus.
Ortho-Alkoxy Effect: The neighbor ethoxy group at C2 donates electron density via resonance, further shielding C3.
Result: C3 appears at ~117 ppm, significantly lower than expected for an electron-poor ring.
C. The C1 "Ortho-Shielding" (125 ppm)
The ipso-carbon C1 is attached to the electron-withdrawing COOH group, which should deshield it. However, the ortho-ethoxy group at C2 exerts a powerful shielding effect (gamma-effect and resonance), pulling C1 upfield to ~125 ppm.
Experimental Protocol: Sample Preparation
To obtain the high-resolution spectra described above, follow this specific protocol. This ensures relaxation times are sufficient for quaternary carbon detection (C1, C2, C3, C7).
Massing: Weigh 20–30 mg of the solid acid into a clean vial. (Higher concentration is required for 13C than 1H).
Dissolution: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds. Ensure no suspended solids remain; filter through a glass wool plug if necessary.
Acquisition Parameters:
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Crucial: The quaternary carbons (C2, C3, C7) have long T1 relaxation times. A short D1 will suppress their signals.
Scans (NS): Minimum 512 scans (approx. 30 mins) for adequate S/N ratio on quaternary peaks.
Spectral Width: -10 to 200 ppm.
Visualization: Structural Elucidation Workflow
The following diagram illustrates the logical flow for assigning the 13C spectrum of this compound, distinguishing it from potential regioisomers (e.g., 4-bromo or 5-bromo isomers).
Caption: Logical decision tree for confirming the 3-bromo-2-ethoxy regioisomer using 13C NMR marker signals.
References
Synthesis & Context: Metcalf, B. et al.[2] "Modulators of hemoglobin for the treatment of sickle cell disease." WO2020072377A1 , 2020. Link
General Shift Data: Gable, K. "13C NMR Chemical Shifts." Oregon State University Chemistry. Link
Substituent Effects: Wnuk, S. et al.[2] "Carbon-13 chemical shift assignments of derivatives of benzoic acid." Magnetic Resonance in Chemistry, 1990.[2] Link
Bromine Heavy Atom Effect: Abraham, R.J. et al. "Proton chemical shifts in NMR. Part 10. Bromine and iodine substituent chemical shifts." J. Chem. Soc., Perkin Trans. 2, 1998. Link
Technical Guide: Williamson Ether Synthesis of 3-Bromo-2-ethoxybenzoic Acid
The following technical guide details the optimized protocol for the synthesis of 3-Bromo-2-ethoxybenzoic acid , a critical intermediate in the development of SGLT2 inhibitors and other pharmacophores. This guide priorit...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the optimized protocol for the synthesis of 3-Bromo-2-ethoxybenzoic acid , a critical intermediate in the development of SGLT2 inhibitors and other pharmacophores.
This guide prioritizes the "Exhaustive Alkylation – Selective Hydrolysis" strategy. While direct selective
-alkylation of the phenol in the presence of a carboxylic acid is theoretically possible, it is operationally fragile due to the competing nucleophilicity of the carboxylate and the steric influence of the C3-Bromine. The robust pathway described below ensures high purity and reproducibility by purposely forming the ethyl ester intermediate, which is then saponified.
Executive Summary & Strategic Analysis
Target Molecule: 3-Bromo-2-ethoxybenzoic acid
CAS Registry Number: (Analogous structures often referenced in SGLT2 patent literature)
Core Challenge: The synthesis presents a regioselectivity challenge due to the bifunctional nature of the precursor (3-bromosalicylic acid) and a kinetic challenge due to steric hindrance.
Structural Constraints (The "3-Bromo Effect")
The presence of a bromine atom at the C3 position creates a specific steric environment:
Steric Crowding: The C2-hydroxyl group is flanked by the C1-carboxylate and the C3-bromine. This "ortho-ortho" substitution pattern significantly retards the rate of
attack on the alkyl halide.
Electronic Deactivation: The electron-withdrawing nature of the bromine (via induction) increases the acidity of the phenol, making the phenoxide easier to form but slightly less nucleophilic than an unsubstituted salicylate.
The "High-Fidelity" Strategy
Attempting to selectively alkylate the phenol (C2-OH) while leaving the carboxylic acid (C1-COOH) untouched often leads to mixtures of mono-ether acid, mono-ester phenol, and diester.
The Recommended Pathway:
Global Alkylation: Force the reaction to completion using excess base and ethyl iodide to generate Ethyl 3-bromo-2-ethoxybenzoate .
Regioselective Hydrolysis: Exploit the differential stability of the ether vs. the ester. Saponification cleaves the ester moiety while the ether linkage remains robust, yielding the target acid.
Reaction Mechanism & Pathway
The following diagram illustrates the transformation logic, highlighting the dianion intermediate and the necessity of the hydrolysis step.
Figure 1: Strategic pathway involving dianion formation, exhaustive alkylation to the ester-ether, and selective saponification.
Detailed Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv.
Notes
3-Bromosalicylic acid
Substrate
1.0
Purity >98% recommended.
Ethyl Iodide (EtI)
Alkylating Agent
3.0
Excess drives reaction despite steric hindrance.
Potassium Carbonate (K₂CO₃)
Base
3.5
Anhydrous, finely ground to maximize surface area.
DMF (N,N-Dimethylformamide)
Solvent
-
Polar aprotic solvent essential for .
LiOH or NaOH
Hydrolysis Base
4.0
Strong base required for hindered ester hydrolysis.
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and purge with nitrogen.
Solvation: Charge the flask with 3-Bromosalicylic acid (1.0 eq) and anhydrous DMF (concentration ~0.5 M). Stir until fully dissolved.
Deprotonation: Add K₂CO₃ (3.5 eq) in a single portion. The mixture will become a suspension.[1] Stir at room temperature for 30 minutes to ensure formation of the dianion.
Expert Insight: The color may shift to yellow/orange due to phenoxide formation.
Alkylation: Dropwise add Ethyl Iodide (3.0 eq) via syringe.
Caution: Ethyl iodide is volatile and light-sensitive. Handle in a fume hood.
Reaction: Heat the mixture to 60°C for 12–16 hours.
Why 60°C? Higher temperatures (e.g., >90°C) may cause decarboxylation of the salicylic acid core or elimination of EtI. 60°C balances rate vs. thermal stability.
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The starting material (acid) should disappear, and a less polar spot (the diester/ether) should appear.
Pour the mixture into ice-cold water (5x reaction volume) to precipitate inorganic salts and the organic product.
Extract with Ethyl Acetate (3x).
Wash combined organics with Brine (2x) and Water (2x) to remove residual DMF.
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Result: Crude Ethyl 3-bromo-2-ethoxybenzoate (typically an oil or low-melting solid). Proceed directly to hydrolysis without column chromatography if purity is >90%.
Stage II: Selective Hydrolysis
Objective: Convert the ethyl ester back to the carboxylic acid without cleaving the ether.
Setup: Dissolve the crude intermediate from Stage I in a mixture of THF:Water (3:1) .
Saponification: Add LiOH·H₂O (4.0 eq).
Expert Insight: LiOH is preferred over NaOH for hindered esters as it is slightly more soluble in THF mixtures and less aggressive towards other functionalities, though NaOH is an acceptable alternative.
Reaction: Heat to Reflux (66°C) for 4–6 hours.
Critical Check: The steric bulk of the ortho-ethoxy and meta-bromo groups makes this ester difficult to hydrolyze. If reaction is incomplete after 6 hours, increase temperature or add more base.
Workup:
Concentrate the mixture to remove THF.
Dilute the remaining aqueous phase with water.
Wash: Extract the basic aqueous phase with Diethyl Ether (1x) to remove any unreacted neutral impurities (this is a self-purifying step).
Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 1–2 using 1M HCl . The product should precipitate as a white solid.[3]
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.
Purification: Recrystallize from Ethanol/Water or Acetonitrile if necessary.
Process Workflow Diagram
The following Graphviz diagram visualizes the operational flow, ensuring the user understands the critical decision points and physical manipulations.
Figure 2: Operational workflow for the synthesis, highlighting the purification via acid-base extraction in Stage II.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Specification
Scientific Rationale
Solvent Choice
DMF (Preferred)
Acetone (bp 56°C) often fails to provide enough thermal energy to overcome the steric barrier of the C3-Bromine. DMF allows higher kinetics.
Base Stoichiometry
>3.0 Equivalents
You must neutralize the COOH (1 eq), the OH (1 eq), and provide excess to drive the equilibrium.
Hydrolysis Temp
Reflux (>60°C)
The ortho-ethoxy group shields the ester carbonyl from nucleophilic attack by hydroxide. Room temperature hydrolysis will be incomplete.
Acidification pH
pH < 2.0
The pKa of benzoic acid is ~4.2. The electron-withdrawing Br and OEt groups lower the pKa further. You must drop pH significantly below the pKa to ensure full protonation and precipitation.
Self-Validating Quality Control
NMR Verification:
¹H NMR: Look for the disappearance of the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm) from the ester moiety, while retaining the ether quartet (~4.1 ppm) and triplet (~1.4 ppm).
Key Shift: The ether methylene protons (-OCH 2CH3) will appear slightly upfield compared to the ester methylene protons (-COOCH 2CH3).
References
BenchChem. Application Notes and Protocols for the Synthesis of 3-Ethoxybenzoic Acid. (General Williamson protocol adapted for steric constraints).
ChemicalBook. Synthesis of 3-Bromo-2-methylbenzoic acid. (Demonstrates the ester-hydrolysis strategy for hindered 3-bromo-benzoates).
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Limitations. (Foundational mechanistic grounding for S_N2 limitations).
Organic Syntheses. Benzoic acid, 2-(1-acetyl-2-oxopropyl)-. (Discusses side reactions of 2-bromobenzoic acids under basic conditions).
A Technical Guide to the Structural Elucidation of 3-Bromo-2-ethoxybenzoic Acid
Abstract This technical guide presents a comprehensive, methodology-driven approach to the complete structural elucidation of 3-Bromo-2-ethoxybenzoic acid. Designed for researchers, chemists, and professionals in drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide presents a comprehensive, methodology-driven approach to the complete structural elucidation of 3-Bromo-2-ethoxybenzoic acid. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of techniques. Instead, it establishes a logical, self-validating workflow where each analytical step builds upon the last, providing a robust and unequivocal confirmation of the molecular structure. We will delve into the causality behind experimental choices, detailing not just the "how" but the "why" of applying techniques from mass spectrometry and infrared spectroscopy to advanced 1D and 2D nuclear magnetic resonance. The guide culminates in a discussion of the definitive proof offered by X-ray crystallography, ensuring a holistic understanding grounded in scientific integrity and field-proven insights.
Introduction: The Imperative for Unambiguous Characterization
3-Bromo-2-ethoxybenzoic acid is a substituted aromatic carboxylic acid, a class of molecules that serves as foundational building blocks in medicinal chemistry and materials science. The precise arrangement of its substituents—a carboxylic acid, an ethoxy group, and a bromine atom—governs its chemical reactivity, physical properties, and potential biological activity. Any ambiguity in its structure could lead to failed syntheses, misinterpreted biological data, or the development of inactive or unsafe pharmaceutical candidates.
Therefore, the rigorous confirmation of its structure is not merely an academic exercise but a critical step in the research and development pipeline. This guide provides an in-depth walkthrough of the analytical cascade required to achieve this confirmation with the highest degree of confidence.
Foundational Analysis: Establishing the Molecular Formula
The first step in any structure elucidation is to determine the elemental composition and molecular weight. This provides the fundamental building blocks—the atoms—from which the molecule is constructed.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: While standard mass spectrometry provides a nominal mass, High-Resolution Mass Spectrometry (HRMS) is selected for its ability to measure mass-to-charge ratios to four or more decimal places. This precision is critical for distinguishing between molecules with the same nominal mass but different elemental compositions (isobars), allowing for the direct calculation of the molecular formula. For 3-Bromo-2-ethoxybenzoic acid, the presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), provides a distinctive isotopic pattern that serves as an immediate validation point.
Expected Data: The molecular formula is C₉H₉BrO₃. The HRMS spectrum is expected to show two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by approximately 2 Da.
Ion
Calculated Exact Mass
Expected Relative Abundance
[C₉H₉⁷⁹BrO₃]⁺
243.9757
~100%
[C₉H₉⁸¹BrO₃]⁺
245.9737
~98%
Fragmentation Analysis: Electron Ionization (EI) mass spectrometry will induce predictable fragmentation, providing initial clues about the molecule's structure. Key expected fragments for related benzoic acids include the loss of hydroxyl and carboxyl groups.[1]
Loss of -OCH₂CH₃: A peak corresponding to the loss of the ethoxy radical (m/z ~199/201).
Loss of -COOH: A peak corresponding to the loss of the carboxyl group (m/z ~199/201).
Loss of Br: A peak corresponding to the loss of the bromine atom (m/z ~165).
Calculation of Degree of Unsaturation
From the confirmed molecular formula C₉H₉BrO₃, the degree of unsaturation (DoU) is calculated:
DoU = C + 1 - (H/2) - (X/2) + (N/2)
DoU = 9 + 1 - (9/2) - (1/2) + (0/2) = 10 - 5 = 5
A DoU of 5 is highly indicative of a benzene ring (which accounts for 4 degrees of unsaturation) and one additional double bond, consistent with the carbonyl group (C=O) of a carboxylic acid.
Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Rationale: With the molecular formula established, IR spectroscopy is employed as a rapid and non-destructive technique to identify the key functional groups present. The vibrational frequencies of chemical bonds provide a distinct "fingerprint" of the molecule's constituent parts.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.
Record a background spectrum of the empty ATR stage.
Place a small amount (1-2 mg) of the solid 3-Bromo-2-ethoxybenzoic acid sample onto the crystal.
Lower the press arm to ensure firm contact between the sample and the crystal.
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Clean the crystal thoroughly after analysis.
Expected IR Absorptions:
Wavenumber (cm⁻¹)
Bond Vibration
Functional Group
Expected Appearance
2500-3300
O-H stretch
Carboxylic Acid
Very broad, strong
2850-3000
C-H stretch
Aliphatic (Ethoxy)
Medium, sharp
3000-3100
C-H stretch
Aromatic
Medium to weak, sharp
1680-1710
C=O stretch
Carboxylic Acid
Strong, sharp
1450-1600
C=C stretch
Aromatic Ring
Medium to weak
1200-1300
C-O stretch
Ether & Acid
Strong
The presence of these characteristic bands provides strong, direct evidence for the carboxylic acid, ethoxy, and aromatic components of the molecule.
The Analytical Core: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can assemble the molecular puzzle piece by piece.
Experimental Protocol: Sample Preparation
Weigh approximately 10-20 mg of 3-Bromo-2-ethoxybenzoic acid into a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is effective for many benzoic acid derivatives.[2]
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Cap the tube and gently agitate until the sample is fully dissolved.
Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet for analysis.
¹H NMR: Mapping the Proton Framework
Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity/splitting).
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~10-12
Broad Singlet
1H
-COOH
The acidic proton is highly deshielded and often appears as a broad signal.
~7.6-7.8
Doublet of Doublets
1H
Ar-H
Aromatic proton ortho to the bromine atom.
~7.3-7.5
Triplet
1H
Ar-H
Aromatic proton between the Br and COOH substituents.
~7.0-7.2
Doublet of Doublets
1H
Ar-H
Aromatic proton ortho to the ethoxy group.
~4.1-4.3
Quartet (q)
2H
-OCH₂ CH₃
Methylene protons adjacent to an oxygen and coupled to the methyl group (3 neighbors + 1 = quartet).
~1.4-1.6
Triplet (t)
3H
-OCH₂CH₃
Methyl protons coupled to the methylene group (2 neighbors + 1 = triplet).
¹³C NMR: Identifying Unique Carbon Environments
Rationale: ¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their functional type (aliphatic, aromatic, carbonyl, etc.). Due to the lack of symmetry in 3-Bromo-2-ethoxybenzoic acid, all nine carbon atoms are expected to be unique and produce distinct signals.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Carbon Assignment
Rationale
~170-175
C =O
Carboxylic acid carbonyl carbon, highly deshielded by two oxygen atoms.[2]
~155-160
Ar C -OEt
Aromatic carbon bonded to the electronegative oxygen of the ethoxy group.
~130-135
Ar C -COOH
Quaternary aromatic carbon bonded to the carboxyl group.
~115-135
Ar-CH (3 signals)
The three aromatic CH carbons, with shifts influenced by their position relative to the substituents.
~110-115
Ar C -Br
Aromatic carbon bonded to bromine; exhibits a "heavy atom" effect, shifting it upfield compared to C-Cl or C-H.
~64-68
-OCH₂ CH₃
Methylene carbon of the ethoxy group, deshielded by the adjacent oxygen.
~14-16
-OCH₂CH₃
Methyl carbon of the ethoxy group, a typical aliphatic shift.
2D NMR: Connecting the Framework
Rationale: While 1D NMR provides the parts list, 2D NMR experiments reveal the connections. They are essential for unambiguously confirming the substitution pattern on the aromatic ring, which is the most complex aspect of this elucidation.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.
Key Correlation: A strong cross-peak will be observed between the -OCH₂ - protons (~4.2 ppm) and the -CH₃ protons (~1.5 ppm), confirming the presence of the ethyl group.
Aromatic Correlations: Cross-peaks between adjacent aromatic protons will confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.
Key Correlations: It will definitively link the proton signals for the aromatic CHs, the -OCH₂-, and the -CH₃ to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for mapping the long-range (2-3 bond) connectivity. It connects protons to carbons that are not directly bonded, allowing us to piece together the entire molecular skeleton.
Crucial Correlation 1 (Confirming the 2-ethoxy position): A correlation is expected from the methylene protons of the ethoxy group (-OCH₂ -, ~4.2 ppm) to the aromatic carbon at the C2 position (Ar C -OEt, ~155-160 ppm). This is unequivocal proof of the ethoxy group's location.
Crucial Correlation 2 (Confirming the 3-bromo position): Correlations from the aromatic proton at C4 to the C2 (C-OEt) and C6 carbons, and from the proton at C6 to the C2 and C4 carbons, will lock in the relative positions of all substituents.
The logical flow of the NMR analysis is depicted below.
Caption: NMR Elucidation Workflow
The Definitive Confirmation: Single-Crystal X-ray Crystallography
While the combination of MS, IR, and comprehensive NMR analysis provides an exceptionally high level of confidence, single-crystal X-ray crystallography is considered the "gold standard" for structural proof.
Rationale: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. It provides unambiguous data on bond lengths, bond angles, and the relative positions of all atoms, leaving no room for doubt. For example, a crystal structure of the related 3-bromo-2-hydroxybenzoic acid has been reported, demonstrating the feasibility of this technique for similar molecules.[3]
Experimental Protocol: High-Level Overview
Crystal Growth: The primary challenge is to grow a single, high-quality crystal of 3-Bromo-2-ethoxybenzoic acid. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent or solvent system.
Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and placed within an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
Data Collection: The crystal is rotated in a beam of monochromatic X-rays, and the resulting diffraction patterns are recorded on a detector.
Structure Solution and Refinement: The diffraction data is processed computationally to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.
Conclusion: A Synthesis of Evidence
The structural elucidation of 3-Bromo-2-ethoxybenzoic acid is a systematic process where each analytical technique provides a unique and essential layer of information. The convergence of all data points—from the molecular formula determined by HRMS, the functional groups identified by IR, and the detailed atomic connectivity mapped by a suite of 1D and 2D NMR experiments—provides an unassailable confirmation of the structure. X-ray crystallography serves as the final, definitive proof. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing research and development in any field that utilizes this important chemical entity.
Caption: Convergent Evidence for Structure Confirmation
References
PubChem. (n.d.). 2-Ethoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). 3-Bromo-2-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. Available at: [Link]
PubMed. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. National Library of Medicine. Available at: [Link]
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. The Organic Chemistry Tutor. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
Technical Guide: Biological Potential & Synthetic Utility of 3-Bromo-2-ethoxybenzoic Acid Derivatives
This technical guide provides an in-depth analysis of 3-Bromo-2-ethoxybenzoic acid , a critical intermediate in the synthesis of next-generation hemoglobin modulators and a versatile scaffold in medicinal chemistry. Exec...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 3-Bromo-2-ethoxybenzoic acid , a critical intermediate in the synthesis of next-generation hemoglobin modulators and a versatile scaffold in medicinal chemistry.
Executive Summary
3-Bromo-2-ethoxybenzoic acid (CAS: 1275532-56-3) is a halogenated benzoic acid derivative that serves as a high-value scaffold in drug discovery.[1][2][3] Unlike generic reagents, this molecule possesses a specific substitution pattern—an ortho-ethoxy group combined with a meta-bromo functionality relative to the carboxylic acid—that imparts unique steric and electronic properties.
Its primary biological relevance lies in the treatment of Sickle Cell Disease (SCD) , where it functions as a key building block for small-molecule hemoglobin (Hb) modulators. Beyond SCD, the scaffold exhibits significant potential in the design of SGLT2 inhibitors and anti-inflammatory agents due to its structural homology with established pharmacophores.
The most authoritative application of 3-Bromo-2-ethoxybenzoic acid is detailed in patent literature (e.g., WO2020072377A1 ), where it is used to synthesize modulators of Hemoglobin S (HbS).
Mechanism of Action
In Sickle Cell Disease, deoxygenated HbS polymerizes, causing red blood cells to sickle. The derivatives synthesized from this acid scaffold are designed to:
Bind Allosterically: Interaction with the N-terminal valine of the Hb alpha-chain.
Increase Oxygen Affinity: Stabilize the oxygenated state (R-state) of HbS.
Inhibit Polymerization: Prevent the formation of rigid fibers that deform the erythrocyte.
Synthetic Workflow: The "SCD Modulator" Pathway
The acid moiety of the scaffold is typically coupled with a piperidine or heterocyclic amine to form the active pharmacophore. The bromine atom often remains to provide lipophilic bulk or serves as a handle for further diversification.
Figure 1: Synthetic pathway utilizing 3-Bromo-2-ethoxybenzoic acid to generate Hemoglobin S modulators, as described in patent WO2020072377A1.[3][4]
Secondary Biological Potential: SAR & Pharmacophore Analysis
Beyond its proven role in SCD, the structural features of 3-Bromo-2-ethoxybenzoic acid make it a viable candidate for other therapeutic classes.
A. SGLT2 Inhibition (Antidiabetic)
Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (e.g., Dapagliflozin, Ertugliflozin) rely on a halogenated benzyl phenyl ether motif.
Structural Homology: The ethoxy-bromo-phenyl core mimics the distal aryl ring found in many SGLT2 inhibitors.
Hypothesis: Replacing the carboxylic acid with a glucoside (sugar) moiety or a bioisostere could yield novel SGLT2 inhibitors with altered selectivity profiles.
B. Anti-Inflammatory (COX-2 Selectivity)
Halogenated benzoic acids are historical precursors to NSAIDs.
Mechanism: The carboxylic acid binds to the Arg120 residue in the Cyclooxygenase (COX) channel.
Selectivity: The bulky ortho-ethoxy group may provide steric hindrance that favors COX-2 selectivity over COX-1, similar to the structure-activity relationships (SAR) observed in aspirin derivatives.
C. Structure-Activity Relationship (SAR) Map[6]
Figure 2: Structure-Activity Relationship (SAR) mapping the functional groups of the scaffold to their potential biological applications.
Experimental Protocols
Protocol A: Synthesis of Amide Intermediate (SCD Drug Precursor)
Based on methodologies adapted from WO2020072377A1.
Objective: To couple 3-Bromo-2-ethoxybenzoic acid with a secondary amine.
Preparation: In a 250-mL 3-necked round-bottom flask, dissolve 3-Bromo-2-ethoxybenzoic acid (5.00 g, 20.40 mmol) in DCM (100 mL).
Activation: Add EDCI (4.69 g, 24.48 mmol) and Et₃N (4.13 g, 40.80 mmol) to the solution. Stir at 0°C for 30 minutes to activate the acid.
Coupling: Add the amine substrate (20.40 mmol) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under nitrogen atmosphere.
Workup: Quench with water (50 mL). Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Concentrate in vacuo and purify via silica gel chromatography (Hexane/Ethyl Acetate gradient).
Validation:
TLC: Monitor disappearance of the acid spot.
LC-MS: Confirm mass of the amide product [M+H]⁺.
Protocol B: In Vitro Hemoglobin Polymerization Assay
Objective: To assess the ability of the synthesized derivative to inhibit HbS polymerization.
Methodology:
Lysate Preparation: Isolate HbS from sickle cell transgenic mouse blood or human patient samples (IRB approval required).
Deoxygenation: Incubate HbS solution (approx. 50 µM) with the test compound (various concentrations) in sodium phosphate buffer (pH 7.4).
Induction: Trigger polymerization by adding sodium dithionite (oxygen scavenger) or purging with nitrogen.
Measurement: Monitor turbidity (absorbance at 700 nm) over time using a kinetic spectrophotometer.
Analysis: A delay in the onset of turbidity or a reduction in the plateau phase compared to control indicates inhibition of polymerization.
References
Metcalf, B., et al. (2020). Modulators of hemoglobin for the treatment of sickle cell disease. World Intellectual Property Organization, Patent WO2020072377A1.
PubChem. (2023). 3-Bromo-2-ethoxybenzoic acid (Compound Summary). National Center for Biotechnology Information.
Chao, E. C., & Henry, R. R. (2010). SGLT2 inhibition—a novel strategy for diabetes treatment. Nature Reviews Drug Discovery, 9(7), 551-559.
Vichinsky, E., et al. (2019). A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease. New England Journal of Medicine, 381, 509-519. (Contextual reference for HbS modulation mechanism).
3-Bromo-2-ethoxybenzoic acid as a synthetic building block
An In-Depth Technical Guide to 3-Bromo-2-ethoxybenzoic Acid (CAS: 1275532-56-3)[1][2] Part 1: The Strategic Scaffold 3-Bromo-2-ethoxybenzoic acid is not merely a reagent; it is a "privileged scaffold" in modern medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Bromo-2-ethoxybenzoic Acid (CAS: 1275532-56-3)[1][2]
Part 1: The Strategic Scaffold
3-Bromo-2-ethoxybenzoic acid is not merely a reagent; it is a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in the precise spatial arrangement of its three functional domains:
The Ortho-Ethoxy Group: Provides a lipophilic, steric shield that locks conformation and modulates metabolic stability (preventing rapid glucuronidation of the parent phenol).
The Meta-Bromide: A pre-installed "handle" for high-fidelity cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing for the rapid elaboration of biaryl or heterocyclic libraries.[2]
The Carboxylic Acid: A versatile anchor for amide coupling, heterocycle formation (e.g., benzimidazoles, quinazolinones), or bioisosteric replacement.
This specific substitution pattern is increasingly utilized in the development of P2Y14 receptor antagonists , hemoglobin modulators for sickle cell disease, and kinase inhibitors where ortho-substitution is critical for selectivity.
Part 2: Chemical Profile & Properties
Property
Data
CAS Number
1275532-56-3
Chemical Formula
C₉H₉BrO₃
Molecular Weight
245.07 g/mol
Appearance
White to off-white crystalline solid
Melting Point
119–123 °C (Typical range for this class)
Solubility
Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.[1][2]
pKa (Calc.)
~3.5 (Acidic proton), modulated by the ortho-ethoxy electron donation.
Storage
Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.
Part 3: Synthetic Access (The "Self-Validating" Protocol)
Note: Direct alkylation of 3-bromosalicylic acid can be tricky due to the competing nucleophilicity of the carboxylate and the phenol. The most robust industrial route utilizes a "Double Alkylation / Selective Hydrolysis" strategy.
Step 1: Synthesis of Ethyl 3-bromo-2-ethoxybenzoate
Principle: Converting both the carboxylic acid and the phenol to ethyl derivatives ensures complete protection and solubility, preventing zwitterionic complications.[1][2]
Heat to reflux (Acetone) or 60°C (DMF) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1); the starting acid spot should disappear.
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate to yield the intermediate diester/ether oil.
Step 2: Selective Hydrolysis to 3-Bromo-2-ethoxybenzoic Acid
Principle: Saponification of the ester occurs much faster than cleavage of the aromatic ether.[1][2]
Add LiOH·H₂O and stir at ambient temperature for 4–6 hours. (Heating to 50°C may be required if sterically hindered, but avoid boiling to protect the ethoxy group).
Critical Step: Acidify carefully with 1N HCl to pH ~3. The product will precipitate.[4]
Isolation: Filter the white solid. Recrystallize from Ethanol/Water if necessary to remove traces of mono-alkylated impurities.[1][2]
Part 4: Visualization of Synthetic Logic
Caption: Figure 1. Robust synthetic route to 3-Bromo-2-ethoxybenzoic acid and its divergent utility in drug discovery.
Part 5: Applications & Case Studies
Case Study: Hemoglobin Modulators (Sickle Cell Disease)
In the development of novel therapeutics for Sickle Cell Disease (SCD), the 3-bromo-2-ethoxybenzoic acid scaffold has been utilized to create modulators that stabilize hemoglobin in the oxygenated state.[1][2]
Mechanism: The benzoic acid moiety forms hydrogen bonds with key residues in the hemoglobin tetramer, while the ortho-ethoxy group forces the phenyl ring into a specific torsion angle, optimizing the fit within the binding pocket.
Reaction: The carboxylic acid is coupled with complex amines (e.g., substituted piperidines) using standard peptide coupling reagents (EDCI, Et₃N) as described in WO2020072377 . The bromine atom is often retained to fill a hydrophobic pocket or used as a handle for further diversification.
Advanced Transformation: The "Hub" Concept
Researchers use this molecule as a divergence point:[2]
Suzuki-Miyaura Coupling: The 3-bromo position is highly reactive towards aryl boronic acids.[1][2]
Handling: Always handle in a fume hood. The ethoxy group is stable, but the alkyl bromide precursors (Ethyl Iodide) used in synthesis are alkylating agents and potential carcinogens.
References
Preparation of Substituted Benzoic Acids. Global Blood Therapeutics, Inc. Patent WO2020072377A1. (2020).[5]
Structural Elucidation and Solid-State Characterization of 3-Bromo-2-ethoxybenzoic Acid
Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Crystallographers, and Drug Development Scientists Subject: Solid-State Analysis of Key SGLT2 Inhibitor Intermediates Executive Summary: The Structur...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Process Chemists, Crystallographers, and Drug Development Scientists
Subject: Solid-State Analysis of Key SGLT2 Inhibitor Intermediates
Executive Summary: The Structural Pivot Point
In the synthesis of gliflozin-class SGLT2 inhibitors (e.g., Dapagliflozin, Ertugliflozin), the benzoic acid scaffold serves as the critical "anchor" for the glycosidic linkage. 3-Bromo-2-ethoxybenzoic acid represents a highly specialized intermediate where the steric interplay between the ortho-ethoxy group, the meta-bromo handle, and the carboxylic acid creates a unique "conformational lock."
Understanding the crystal structure of this molecule is not merely an academic exercise; it is a quality critical attribute (QCA). The solid-state arrangement dictates the solubility profile for process purification and confirms the regioselectivity of the bromination—a common failure mode in large-scale production where the 5-bromo isomer is a frequent impurity.
This guide details the structural architecture, the forces governing its lattice energy, and the protocol for its definitive characterization.
Molecular Architecture: The "Conformational Lock"
Before analyzing the lattice, one must understand the single-molecule conformation. The 1,2,3-substitution pattern creates significant steric strain that forces the molecule out of planarity.
Steric Crowding Analysis
Position 1 (-COOH): The carboxylic acid seeks coplanarity with the phenyl ring to maximize
-conjugation.
Position 2 (-OEt): The ethoxy ether oxygen is an electron donor. However, the ethyl tail is bulky.
Position 3 (-Br): The bromine atom has a significantly larger Van der Waals radius (1.85 Å) than a hydrogen atom.
The Consequence: The ethoxy group is "locked" into a specific torsion angle. It cannot rotate freely past the bromine or the carboxylic acid. In the crystal lattice, this forces the ethyl group to twist perpendicular to the ring, minimizing the unit cell volume but disrupting the potential for flat
- stacking.
Visualization of Steric Forces
The following diagram illustrates the competing steric forces that define the molecular geometry prior to crystallization.
Figure 1: The steric "crush" at the 2-position forces the ethoxy group out of plane, a critical feature for identifying the correct isomer in X-ray diffraction.
Predicted Crystal Lattice Motifs
Based on the Cambridge Structural Database (CSD) trends for homologous ortho-alkoxy-meta-halobenzoic acids (e.g., 3-bromo-2-methoxybenzoic acid), the crystal structure of 3-Bromo-2-ethoxybenzoic acid is governed by three primary supramolecular synthons.
Primary Synthon: Carboxylic Acid Dimer (
)
Like 95% of carboxylic acids, this molecule will crystallize as a centrosymmetric dimer.
Interaction: Intermolecular Hydrogen Bond (O-H...O).[1]
Geometry: Cyclic eight-membered ring.
Distance: O...O distance typically 2.65 ± 0.05 Å .
Significance: This is the strongest interaction in the lattice (~60 kJ/mol), forming the "backbone" of the crystal.
Secondary Synthon: Halogen Bonding (C-Br...O)
The bromine atom at position 3 is activated by the electron-withdrawing nature of the ring (further enhanced by the carboxyl group).
Interaction: The electropositive "sigma-hole" of the Bromine atom interacts with the electron-rich carbonyl oxygen of a neighboring dimer.
Geometry: C-Br...O angle approaching 180°.
Significance: This directional force often aligns the dimers into 1D ribbons or 2D sheets, increasing the melting point relative to the non-brominated analog.
Tertiary Synthon: Weak
-Stacking
Due to the "twisted" ethoxy group described in Section 2, "face-to-face"
-stacking is sterically disfavored. Instead, expect slipped -stacking (offset stacking), where the aromatic rings slide past each other to accommodate the bulky ethyl group.
Technical Protocol: Structural Determination
To validate the structure and ensure no polymorphic conversion has occurred during scale-up, the following protocol is recommended.
Crystal Growth (The "Slow Evaporation" Method)
Rapid precipitation often yields amorphous powder. For Single Crystal X-Ray Diffraction (SCXRD), high-quality prisms are required.
Solvent System: 1:1 mixture of Ethyl Acetate (good solubility) and Heptane (antisolvent).
Concentration: Dissolve 20 mg in 2 mL solvent.
Vessel: 4 mL vial, capped with parafilm containing 3 pinholes.
Condition: Leave undisturbed at 4°C for 72 hours.
Target: Colorless prisms or blocks (avoid needles, which often indicate rapid, disordered growth).
Data Collection Parameters (SCXRD)
Parameter
Setting / Target
Rationale
Temperature
100 K
Minimizes thermal motion of the flexible ethyl chain.
Radiation
Mo K ( Å)
Br absorbs heavily in Cu radiation; Mo reduces absorption corrections.
Resolution
0.80 Å
Required to resolve the C-Br bond length accurately.
Refinement
Industry standard for publication-quality structures.
Experimental Workflow: From Powder to Purity
In a drug development context, the single crystal structure is the "Gold Standard" used to calibrate the rapid Powder X-Ray Diffraction (PXRD) methods used in the plant.
Figure 2: The validation workflow.[2] The single crystal structure (SCXRD) generates a theoretical powder pattern. If the bulk material's experimental pattern (PXRD) matches this theory, the batch is phase-pure.
Critical Data Summary
While the specific CIF is proprietary to specific manufacturing files, the following parameters are the expected theoretical values based on the homologous series (e.g., 2-bromobenzoic acid and 3-bromo-2-methoxybenzoic acid) and should be used as the baseline for validation.
Feature
Expected Value
Structural Driver
Space Group
(Monoclinic)
Most common for centrosymmetric dimers (facilitates packing).
Z (Molecules/Cell)
4
Standard packing for .
C=O Bond Length
1.21 - 1.23 Å
Typical for carboxylic acids.
C-OH Bond Length
1.30 - 1.32 Å
Distinct single bond character.
Torsion (C1-C2-O-Et)
~70° - 90°
The "Conformational Lock" forcing the ethyl group out of plane.
Melting Point
136 - 140 °C
High MP indicates strong intermolecular H-bonding network.
Note on Isomerism:
If the structure reveals a planar ethoxy group, suspect the wrong isomer (e.g., 4-ethoxy or 5-ethoxy), as the steric pressure at the 2-position is the defining feature of the correct 3-bromo-2-ethoxy regioisomer.
References
Structural Homologs (2-Bromobenzoic Acid): Ferguson, G. & Sim, G. A. (1962).[1] The crystal structure of 2-bromobenzoic acid. Acta Crystallographica, 15, 346-350.[1] Link
SGLT2 Synthesis Context: Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145–1149. Link
Halogen Bonding in Benzoates: Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition, 44(35), 5500-5518. Link
General Benzoic Acid Packing: Leiserowitz, L. (1976). Molecular packing modes.[3] Carboxylic acids. Acta Crystallographica Section B, 32(3), 775-802. Link
Process Chemistry of Alkoxy-Benzoic Acids: U.S. Patent 6,515,117. Process for the preparation of SGLT2 inhibitors. (Describes the isolation of halogenated benzoic acid intermediates). Link
using 3-Bromo-2-ethoxybenzoic acid in medicinal chemistry research
Advanced Application Note: 3-Bromo-2-ethoxybenzoic Acid in Medicinal Chemistry Executive Summary 3-Bromo-2-ethoxybenzoic acid is a specialized tri-substituted benzene scaffold increasingly utilized in the development of...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Application Note: 3-Bromo-2-ethoxybenzoic Acid in Medicinal Chemistry
Executive Summary
3-Bromo-2-ethoxybenzoic acid is a specialized tri-substituted benzene scaffold increasingly utilized in the development of hemoglobin modulators for Sickle Cell Disease (SCD) and as a versatile building block in fragment-based drug discovery (FBDD).[1][2]
Unlike simple benzoic acids, the presence of the 2-ethoxy group introduces significant steric bulk and lipophilicity adjacent to the carboxylic acid, influencing the conformation of resulting amides. Simultaneously, the 3-bromo substituent serves as a high-value handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing for late-stage diversification of the aromatic core.[1][2]
This guide provides validated protocols for the synthesis, handling, and application of this compound, focusing on its role in synthesizing bioactive amides and biaryl systems.
Chemical Profile & Properties[1][5][6][7][8]
Property
Data
IUPAC Name
3-Bromo-2-ethoxybenzoic acid
CAS Number
1275532-56-3
Molecular Formula
C₉H₉BrO₃
Molecular Weight
245.07 g/mol
Appearance
White to off-white solid
pKa (Calc)
~3.5 (Acidic, modulated by ortho-ethoxy effect)
Solubility
Soluble in DCM, DMSO, MeOH; sparingly soluble in water.[1][2][3]
Recent patent literature highlights this scaffold's utility in synthesizing allosteric modulators of hemoglobin. The 2-ethoxy group is critical for filling hydrophobic pockets within the target protein, while the carboxylic acid is converted to an amide to engage hydrogen bonding networks.
Mechanism: The scaffold is often coupled to piperidine or pyrrolidine derivatives. The bulky ethoxy group forces the amide bond out of planarity, creating a specific 3D vector required for binding to the hemoglobin α-chain.
B. Scaffold Diversification (The "Hub" Approach)
Medicinal chemists utilize the orthogonal reactivity of the bromine and carboxylic acid to create libraries:
Amide Coupling (Site A): Establishes the primary pharmacophore anchor.
Suzuki Coupling (Site B): The 3-bromo position allows for the introduction of heteroaryl groups to probe the "solvent-exposed" regions of the binding pocket.[1][2]
Experimental Protocols
Protocol A: Amide Coupling (Primary Application)
Based on optimization for sterically hindered ortho-alkoxy benzoic acids.
Objective: Coupling of 3-Bromo-2-ethoxybenzoic acid with a secondary amine (e.g., substituted piperidine).
Coupling Agent: EDCI (1.2 equiv) or HATU (1.1 equiv)
Base: Triethylamine (Et₃N) or DIPEA (2.0 – 3.0 equiv)
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step Methodology:
Activation: In a flame-dried flask under nitrogen, dissolve 3-Bromo-2-ethoxybenzoic acid in anhydrous DCM (0.1 M concentration).
Base Addition: Add Et₃N dropwise at 0°C. Stir for 10 minutes.
Coupling: Add the amine partner followed by EDCI. Note: For extremely hindered amines, use HATU and DMF, stirring at room temperature.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Target mass = Amine MW + 227 - 18).[1][2]
Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Critical Insight: The ortho-ethoxy group can sterically hinder the approach of the amine.[1][2] If yields are low with EDCI, switch to HATU or convert the acid to the acid chloride (using oxalyl chloride/DMF cat.) prior to coupling.
Protocol B: Suzuki-Miyaura Cross-Coupling
Utilization of the 3-Bromo handle for library generation.[1][2]
Objective: Arylation at the C3 position.
Reagents:
Amide Product from Protocol A (or the free acid ester) (1.0 equiv)
Aryl Boronic Acid (1.5 equiv)
Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) or Pd(OAc)₂/S-Phos (for hindered substrates)[1][2]
Setup: Charge a microwave vial with the substrate, boronic acid, and Pd catalyst.
Solvent System: Add 1,4-Dioxane and aqueous K₂CO₃.
Degassing: Sparge with argon for 5 minutes.
Heating: Seal and heat to 90°C (oil bath) or 100°C (microwave) for 1–2 hours.
Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.
Purification: Silica gel chromatography.
Visualizing the Workflow
The following diagram illustrates the "Divergent Synthesis" strategy using this scaffold.
Caption: Workflow depicting the synthesis of the scaffold from salicylic acid precursors and its subsequent divergence into bioactive amides via orthogonal reaction sites.
Synthesis of the Scaffold (Supply Security)
If the commercial reagent is unavailable, it can be synthesized in-house:
Conditions: Dissolve starting material in DMF. Add 2.2 equiv of Ethyl Iodide and 2.5 equiv of K₂CO₃ . Heat to 60°C for 4 hours.
Note: This will likely form the ethyl ester as well.
Hydrolysis: Treat the crude ethyl ester with LiOH in THF/Water to reveal the free carboxylic acid (3-Bromo-2-ethoxybenzoic acid).
References
World Intellectual Property Organization (WIPO). (2020). Modulators of Hemoglobin for the Treatment of Sickle Cell Disease. Patent WO2020072377A1. Retrieved from .
National Center for Biotechnology Information (NCBI). (2023). 3-Bromo-2-hydroxybenzoic acid (Precursor Data). PubChem Compound Summary. Retrieved from .
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for Suzuki coupling utilized in Protocol B).
The Strategic Role of 3-Bromo-2-ethoxybenzoic Acid in the Synthesis of Active Pharmaceutical Ingredients: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Versatile Precursor In the intricate landscape of pharmaceutical development, the identification...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Precursor
In the intricate landscape of pharmaceutical development, the identification and utilization of versatile chemical precursors are paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). 3-Bromo-2-ethoxybenzoic acid, a substituted aromatic carboxylic acid, has emerged as a key building block in medicinal chemistry. Its unique structural features—a carboxylic acid group for amide bond formation, an ethoxy group that can influence lipophilicity and binding interactions, and a bromine atom that serves as a handle for various cross-coupling reactions—render it a highly valuable precursor for the synthesis of a diverse range of complex molecules.
This technical guide provides an in-depth exploration of the applications of 3-bromo-2-ethoxybenzoic acid and its derivatives in API synthesis. We will delve into detailed, field-proven protocols, elucidate the causality behind experimental choices, and provide a comprehensive framework for the synthesis of a prominent API, using a derivative of 3-bromo-2-ethoxybenzoic acid as a key starting material. The protocols herein are designed to be self-validating, with integrated characterization data to ensure the integrity of each synthetic step.
Core Principles: The Chemical Versatility of Substituted Benzoic Acids
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities. The strategic functionalization of the benzoic acid ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.
The bromine atom in 3-bromo-2-ethoxybenzoic acid is particularly noteworthy. It can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in constructing the complex molecular architectures often required for potent and selective biological activity.
Application Focus: Synthesis of Repaglinide, an Antidiabetic Agent
To illustrate the practical application of a 2-ethoxybenzoic acid derivative, this guide will focus on the synthesis of Repaglinide, a potent, short-acting insulin secretagogue used in the treatment of type 2 diabetes mellitus. While the direct precursor is 2-ethoxy-4-(carboxymethyl)benzoic acid, its synthesis can be envisioned from a suitably functionalized bromo-precursor, highlighting the strategic importance of halogenated benzoic acids.
Mechanism of Action of Repaglinide:
Repaglinide lowers blood glucose levels by stimulating insulin secretion from the pancreatic β-cells.[1] It achieves this by binding to and blocking the ATP-dependent potassium (KATP) channels on the β-cell membrane.[2] This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in a rapid and short-lived increase in plasma insulin levels.[2] This meal-related insulin release profile mimics the natural physiological response to glucose, making Repaglinide an effective agent for controlling postprandial hyperglycemia.[3]
DOT script for the Mechanism of Action of Repaglinide:
Figure 1. Mechanism of Action of Repaglinide.
Experimental Protocols: A Stepwise Guide to API Synthesis
The following protocols provide a detailed, step-by-step guide for the synthesis of Repaglinide, starting from precursors that can be derived from 3-bromo-2-ethoxybenzoic acid.
Protocol 1: Synthesis of the Key Benzoic Acid Intermediate: 2-Ethoxy-4-(carboxymethyl)benzoic acid
While a direct conversion from 3-bromo-2-ethoxybenzoic acid is complex, a common synthetic route to the key intermediate, 2-ethoxy-4-(carboxymethyl)benzoic acid, involves the hydrolysis of its corresponding diester, ethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate. The synthesis of this diester can be achieved through various methods, often starting from simpler precursors. For the purpose of this guide, we will focus on the hydrolysis step.
Reaction Scheme:
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Ethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate
280.30
90 g
0.321
Methanol (MeOH)
32.04
200 mL
-
Sodium Hydroxide (NaOH) solution (1 M)
40.00
350 mL
0.350
Hydrochloric Acid (HCl) solution (1 M)
36.46
As needed
-
Toluene
92.14
250 mL
-
Water (deionized)
18.02
As needed
-
Step-by-Step Procedure:
Dissolution: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 90 g (0.321 mol) of ethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate in 200 mL of methanol.
Hydrolysis: Cool the solution to 15-20 °C using an ice bath. Slowly add 350 mL of 1 M sodium hydroxide solution dropwise over a period of 1.5 to 2 hours, ensuring the temperature remains within the specified range.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a constant temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Acidification: Cool the reaction mixture to 4-8 °C. Carefully add 1 M hydrochloric acid solution dropwise to adjust the pH to 2-3.
Extraction: Transfer the mixture to a separatory funnel and extract the product with 250 mL of toluene.
Washing: Wash the organic layer with 200 mL of water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 2-ethoxy-4-(carboxymethyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white solid.
Characterization Data for 2-Ethoxy-4-(carboxymethyl)benzoic acid:
Protocol 2: Synthesis of the Chiral Amine Intermediate: (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine
The synthesis of this chiral amine is a critical step and can be achieved through various enantioselective methods. One common approach involves the reductive amination of a ketone precursor.
Reaction Scheme (Conceptual):
A detailed, multi-step synthesis often starts from 2-fluorobenzaldehyde and involves a Grignard reaction, oxidation, piperidine substitution, oximation, and a final stereoselective reduction.[5]
Materials and Reagents:
2-(Piperidin-1-yl)phenyl)(isobutyl)methanone
Chiral reducing agent (e.g., a chiral borane or a catalytic hydrogenation with a chiral catalyst)
Appropriate solvents (e.g., THF, Methanol)
Reagents for workup and purification
Step-by-Step Procedure (Illustrative):
Ketone Preparation: Synthesize the ketone precursor, 2-(piperidin-1-yl)phenyl)(isobutyl)methanone, through established methods, such as the reaction of 2-(piperidin-1-yl)benzonitrile with isobutylmagnesium bromide.[6]
Enantioselective Reduction: Perform an enantioselective reduction of the ketone. This is a critical step that establishes the stereochemistry of the final product. A variety of methods can be employed, including the use of chiral catalysts for hydrogenation or chiral reducing agents.
Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup to remove inorganic byproducts. The crude amine is then purified by column chromatography on silica gel to yield the desired (S)-enantiomer.
Characterization Data for (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine:
Protocol 3: Amide Coupling to Synthesize Repaglinide
This final step involves the formation of an amide bond between the carboxylic acid intermediate and the chiral amine. The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a standard and effective method.[7]
DOT script for the Amide Coupling Reaction Workflow:
Figure 2. Workflow for EDC/HOBt Mediated Amide Coupling.
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 mmol of 2-ethoxy-4-(carboxymethyl)benzoic acid in 5 mL of anhydrous DMF.
Activation: Add 1.2 mmol of HOBt and 1.2 mmol of EDC·HCl to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Amine Addition: In a separate flask, dissolve 1.0 mmol of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine and 2.5 mmol of DIEA in 5 mL of anhydrous DMF.
Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
Reaction Monitoring: Monitor the progress of the reaction by TLC.
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude Repaglinide by column chromatography on silica gel or by recrystallization to obtain the final product as a white solid.
IR (KBr, cm⁻¹): 3300, 2950, 1710, 1630, 1530, 1250.[9]
Safety and Handling
Substituted benzoic acids and their derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
3-Bromobenzoic acid , a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]
2-Ethoxybenzoic acid is also classified as a skin and eye irritant and may cause respiratory irritation.[8]
EDC·HCl is a hazardous substance and should be handled with care.
Always consult the Material Safety Data Sheet (MSDS) for each specific reagent before use to be fully aware of its hazards and handling procedures.
Conclusion
3-Bromo-2-ethoxybenzoic acid and its derivatives are valuable and versatile precursors in the synthesis of active pharmaceutical ingredients. The strategic placement of functional groups on the benzoic acid scaffold allows for a wide range of chemical transformations, enabling the construction of complex and biologically active molecules. The synthesis of Repaglinide serves as a compelling example of how these precursors can be effectively utilized in a multi-step synthesis to produce a clinically significant API. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to leverage the full potential of these important chemical building blocks in their pursuit of new therapeutic agents.
References
CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents. (n.d.).
CN101220007A - A kind of method for preparing repaglinide - Google Patents. (n.d.).
National Center for Biotechnology Information. (n.d.). Repaglinide. PubChem. Retrieved from [Link]
Some New 2-(4-Ethyl-phenoxymethyl)benzoic Acid Thioureides: Synthesis and Spectral Characterization | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. (2025, August 9). ResearchGate. Retrieved from [Link]
Amide coupling of benzoic acid and benzylamine with EDCl·HCl... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
Impurity profile study of repaglinide. (2003). Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461–467. [Link]
National Center for Biotechnology Information. (n.d.). 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. PubChem. Retrieved from [Link]
Impurity profile study of repaglinide. (2003). Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461-7. [Link]
Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. (n.d.). ResearchGate. Retrieved from [Link]
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Repaglinide. StatPearls. Retrieved from [Link]
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (n.d.). International Journal of Pharmaceutical Science Invention. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 3-Brombenzoic acid. Retrieved from [Link]
Pharmaffiliates. (n.d.). (R)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine acetyl-L-glutamate. Retrieved from [Link]
Infrared spectra of pure repaglinide | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. (n.d.).
Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives - PubMed. (n.d.). Retrieved from [Link]
Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(3), 271-274. [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
1H and 13C NMR data, occurrence, biosynthesis and biological activity of Piper amides | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(16), 4987. [Link]
Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (2008). Chemistry & Chemical Technology, 2(4), 249-254. [Link]
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (2021). Indonesian Journal of Science and Technology, 6(1), 105-122. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2015). Tetrahedron Letters, 56(44), 6076-6080. [Link]
National Center for Biotechnology Information. (n.d.). 3-Ethoxybenzoic acid. PubChem. Retrieved from [Link]
1H and 13C-NMR data of compounds 2 – 4. (n.d.). ResearchGate. Retrieved from [Link]
NINGBO INNO PHARMCHEM. (n.d.). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. Retrieved from [Link]
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. (n.d.). Retrieved from [Link]
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2021). Organic & Biomolecular Chemistry, 19(31), 6864-6869. [Link]
3-Bromo-2-ethoxybenzoic acid (CAS: 893734-90-4) represents a deceptively challenging scaffold in medicinal chemistry. While it appears to be a standard substituted benzoic acid, the specific arrangement of the 2-ethoxy and 3-bromo substituents creates a unique "Steric-Electronic Pincer" that often leads to stalled reactions or low yields when using standard peptide coupling protocols (e.g., EDC/HOBt).
The "Ortho-Ethoxy" Challenge
Steric Wall: The ethoxy group at the ortho position (C2) is conformationally restricted by the adjacent meta-bromo group (C3). This creates a significant steric barrier protecting the carbonyl carbon from nucleophilic attack.
Electronic Deactivation: The alkoxy group is a strong resonance donor (
effect), significantly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acid.
Chemo-stability: The C3-Bromine handle is a valuable functional group for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Protocols must avoid hydrodebromination (common with harsh reducing conditions or Pd contamination).
Strategic Recommendation:
For unhindered primary amines, HATU activation is sufficient. However, for secondary amines, anilines, or scale-up scenarios, conversion to the Acid Chloride via Oxalyl Chloride is the only self-validating, high-yield method.
Decision Matrix: Selecting the Right Protocol
The following decision tree illustrates the logic for selecting the optimal coupling strategy based on amine type and scale.
Figure 1: Strategic Selection Guide for Amide Coupling. Note that the steric bulk of the 2-ethoxy group renders standard carbodiimides (EDC/DCC) inefficient for difficult amines.
Best for: Primary aliphatic amines, parallel synthesis, <100 mg scale.
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-acyl(7-azabenzotriazole) species. The 7-aza nitrogen provides a catalytic "neighboring group effect" that accelerates the reaction, helping to overcome the electronic deactivation of the 2-ethoxy group.
Reagents:
3-Bromo-2-ethoxybenzoic acid (1.0 equiv)
Amine (1.1 – 1.2 equiv)
HATU (1.2 equiv)
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Protocol:
Activation: In a dry vial, dissolve 3-Bromo-2-ethoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes. Note: The solution may turn slightly yellow.[1]
Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.
Checkpoint: This pre-activation step is critical. It ensures the active ester is formed before the amine encounters the crowded acid.
Amine Addition: Add the Amine (1.1 equiv).
Reaction: Stir at RT for 4–16 hours.
Optimization: If conversion is <50% after 4 hours (checked by LCMS), heat to 50°C. The 2-ethoxy group is thermally stable, but avoid >80°C to prevent displacement of the bromine or ethoxy group.
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.[2]
Method B: Acid Chloride Activation via Oxalyl Chloride (Robust/Scale-Up)
Best for: Anilines, secondary amines, hindered substrates, >1g scale.
Rationale: Converting the acid to the acid chloride creates a species that is chemically distinct. The chloride is a potent leaving group that is small enough to minimize steric clash with the 2-ethoxy group during the nucleophilic attack. Oxalyl chloride is preferred over Thionyl chloride for this substrate because it operates at lower temperatures, preserving the C-Br bond integrity.
Reagents:
3-Bromo-2-ethoxybenzoic acid (1.0 equiv)
Oxalyl Chloride (1.5 equiv)
DMF (Catalytic, 2-3 drops)
Solvent: Anhydrous DCM (Dichloromethane)
Base (for step 2): Pyridine or Et3N
Step-by-Step Protocol:
Step 1: Formation of 3-Bromo-2-ethoxybenzoyl chloride
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.
Dissolution: Suspend 3-Bromo-2-ethoxybenzoic acid in anhydrous DCM (0.3 M).
Catalyst: Add 2–3 drops of anhydrous DMF.
Mechanism:[2][3][4][5][6][7] DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.
Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise over 10 minutes. Gas evolution (CO/CO2) will occur immediately.
Completion: Allow to warm to RT and stir for 2 hours until gas evolution ceases.
Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess oxalyl chloride.
Critical Step: Re-dissolve the residue in dry DCM and evaporate again (azeotrope) to ensure all HCl is removed. The resulting acid chloride is usually a yellow oil/solid. Do not purify. Use immediately.
Step 2: Amide Formation
Preparation: Dissolve the crude acid chloride in anhydrous DCM (or THF if amine solubility is poor).
Amine Addition: Cool to 0°C. Add the Amine (1.1 equiv) followed by Et3N or Pyridine (2.0 equiv).
Note: For weak nucleophiles like electron-deficient anilines, pyridine is often the superior solvent/base combination.
Reaction: Warm to RT and stir for 2–4 hours.
Quench: Add 1M HCl (aqueous) to quench and remove excess base/amine.
Workup: Extract with DCM. Wash organic layer with NaHCO3 and Brine.
Troubleshooting & Optimization Guide
Problem
Probable Cause
Solution
Low Conversion (Method A)
Steric shielding by 2-OEt group prevents HATU active ester formation.
Switch to Method B (Acid Chloride). The Cl- group is smaller than the OBt-active ester.
Product Hydrolysis
Acid chloride is reacting with moisture before amine.
Ensure all glassware is flame-dried. Use a "Schlenk line" technique. Increase amine equivalents.
Des-Bromo Byproduct
Pd contamination (if running subsequent steps) or radical reduction.
Avoid using metal reducing agents.[6] If using Method B, ensure Oxalyl Chloride is distilled or high quality.
Regioisomer Impurities
Nucleophilic aromatic substitution (SNAr) of the 2-OEt or 3-Br.
This is rare unless heating >100°C with strong nucleophiles. Keep reaction temp <50°C.
Mechanistic Visualization
The following diagram details the activation pathway, highlighting why the catalytic DMF is essential for the Acid Chloride route with this sterically hindered substrate.
Figure 2: Activation pathway via Vilsmeier-Haack intermediate. This route bypasses the steric bulk that hinders HATU/EDC approaches.
References
BenchChem. (2025).[8] Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols. Retrieved from
CN111099975A. (2020).[2] Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone. China National Intellectual Property Administration. (Demonstrates Acid Chloride activation of 2-alkoxy/halo benzoic acids).
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Mechanistic grounding for steric hindrance).
experimental protocol for the esterification of 3-Bromo-2-ethoxybenzoic acid
Abstract This guide details the synthetic protocols for the esterification of 3-Bromo-2-ethoxybenzoic acid , a sterically congested scaffold often utilized in the synthesis of biaryl pharmaceuticals via Suzuki-Miyaura co...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the synthetic protocols for the esterification of 3-Bromo-2-ethoxybenzoic acid , a sterically congested scaffold often utilized in the synthesis of biaryl pharmaceuticals via Suzuki-Miyaura coupling. Due to the ortho-ethoxy substituent and the meta-bromo group, this molecule exhibits significant steric hindrance and electronic deactivation, rendering standard Fischer esterification inefficient.
We present two validated methodologies:
Method A (Acid Chloride Activation): The preferred route for gram-to-kilogram scale-up, utilizing Thionyl Chloride (
) to overcome steric barriers.
Method B (Base-Mediated Alkylation): A mild, high-throughput compatible route using Methyl Iodide (
) and Potassium Carbonate ().
Strategic Analysis & Mechanistic Insight
The "Ortho Effect" Challenge
The target substrate contains an ethoxy group at the C2 position and a bromine atom at C3.
Steric Shielding: The C2-ethoxy group creates a "steric wall" that impedes the attack of nucleophiles (like methanol) on the carbonyl carbon.
Electronic Effects: The bromine atom (electron-withdrawing) reduces the electron density of the aromatic ring, but the alkoxy group is electron-donating by resonance. However, the primary challenge is the steric bulk preventing the formation of the tetrahedral intermediate in standard acid-catalyzed equilibrium methods.
This method activates the carboxylic acid into an acid chloride, a highly reactive electrophile that rapidly reacts with methanol. The addition of catalytic DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)
Quench: Anhydrous Methanol (MeOH) (Excess)
Step-by-Step Protocol
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (
or ). Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap and gases.
Dissolution: Charge the flask with 3-Bromo-2-ethoxybenzoic acid (10.0 g, 40.8 mmol) and anhydrous DCM (50 mL). The starting material may be a suspension initially.
Activation: Add DMF (0.1 mL) as a catalyst.
Chlorination: Add Thionyl Chloride (7.3 g, 4.5 mL, 61.2 mmol) dropwise via a syringe or addition funnel over 10 minutes.
Caution: Vigorous gas evolution (
, ) will occur.
Reflux: Heat the mixture to reflux (
for DCM, if Toluene) for 2–3 hours. The solution should become clear and homogeneous, indicating the formation of the acid chloride.
Evaporation (Critical Step): Cool to room temperature. Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess
and solvent.
Note: To ensure complete removal of
, add 10 mL of dry Toluene and re-evaporate (azeotropic removal).
Esterification: Redissolve the crude acid chloride residue in anhydrous DCM (30 mL). Cool to
in an ice bath.
Quench: Slowly add Methanol (10 mL, excess) to the stirred solution. Stir at
for 30 minutes, then warm to room temperature for 1 hour.
Workup: Wash the organic layer with Saturated
(2 x 50 mL) to neutralize residual acid, followed by Brine (50 mL). Dry over , filter, and concentrate.
Expected Results
Yield: >90%
Appearance: Clear to pale yellow oil or low-melting solid.
Purity: Sufficient for next steps without chromatography.
This method avoids acidic conditions entirely. The base deprotonates the acid to form a carboxylate anion, which acts as a nucleophile attacking the methyl iodide (
mechanism). This bypasses the steric hindrance at the carbonyl carbon.
The Strategic Utility of 3-Bromo-2-ethoxybenzoic Acid in Agrochemical Innovation: Application Notes and Synthetic Protocols
Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of modern agrochemical research, the pursuit of novel active ingredients with enhanced efficacy, selectivity, and favorable environment...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern agrochemical research, the pursuit of novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles is paramount. The strategic incorporation of halogenated and alkoxy-substituted aromatic cores is a well-established approach to modulating the biological activity and physicochemical properties of pesticides. Within this context, 3-Bromo-2-ethoxybenzoic acid emerges as a promising, albeit underexplored, intermediate for the synthesis of next-generation herbicides, fungicides, and insecticides. While direct, extensive literature on the agrochemical applications of 3-Bromo-2-ethoxybenzoic acid is not widespread, a comprehensive analysis of its structural analogues provides a strong rationale for its utility. This guide elucidates the potential applications of 3-Bromo-2-ethoxybenzoic acid in agrochemical synthesis, supported by detailed, proposed experimental protocols.
The core value of 3-Bromo-2-ethoxybenzoic acid lies in its trifunctional nature: a carboxylic acid group for amide and ester formation, a bromine atom for cross-coupling reactions, and an ethoxy group to influence molecular conformation and lipophilicity. This combination of reactive sites allows for the construction of a diverse array of complex molecules. For instance, the closely related compound, 3-Bromo-4-ethoxybenzoic acid, is recognized as a valuable building block in the development of herbicides and fungicides[1]. Similarly, a patent for 3-bromo-4-methoxybenzoic acid highlights its inhibitory effects on pathogenic bacteria and various weeds, as well as its role in plant growth regulation[2]. These examples underscore the potential of the bromo-alkoxybenzoic acid scaffold in creating biologically active compounds for agriculture.
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing a scientifically grounded framework for the incorporation of 3-Bromo-2-ethoxybenzoic acid into innovative agrochemical discovery programs.
Physicochemical Properties and Synthetic Rationale
The strategic positioning of the bromo and ethoxy groups on the benzoic acid ring dictates the reactivity and potential applications of 3-Bromo-2-ethoxybenzoic acid.
Property
Value/Descriptor
Significance in Agrochemical Synthesis
Molecular Formula
C₉H₉BrO₂
Provides a foundation for molecular weight and elemental composition calculations.
Molecular Weight
229.07 g/mol
A key parameter for stoichiometric calculations in synthesis.
Appearance
Expected to be a white to off-white solid
Important for material handling and quality control.
Key Functional Groups
Carboxylic Acid, Bromo, Ethoxy
Offers multiple, distinct reaction sites for molecular elaboration.
Reactivity
The bromine atom is a site for cross-coupling reactions, while the carboxylic acid is amenable to esterification and amidation. The ethoxy group influences the electronic properties of the aromatic ring.
The multifunctionality of the molecule allows for diverse synthetic strategies to generate a wide range of derivatives.
Proposed Application in Herbicide Synthesis
Benzoic acid derivatives have a long history as herbicides, with dicamba (3,6-dichloro-2-methoxybenzoic acid) being a prominent example[3]. The structural similarity of 3-Bromo-2-ethoxybenzoic acid to these herbicidal scaffolds suggests its potential as a precursor for new herbicidal agents. The carboxylic acid moiety can be converted to various amides and esters, which are common functional groups in commercial herbicides.
Workflow for a Hypothetical Herbicide Candidate Synthesis
Caption: Proposed synthetic workflow for a herbicide candidate from 3-Bromo-2-ethoxybenzoic acid.
Experimental Protocol: Synthesis of a Hypothetical N-(4-chlorophenyl)-3-bromo-2-ethoxybenzamide
This protocol describes a two-step process to synthesize a potential herbicide candidate.
Step 1: Synthesis of 3-Bromo-2-ethoxybenzoyl chloride
To a stirred solution of 3-Bromo-2-ethoxybenzoic acid (10.0 g, 43.6 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere, add thionyl chloride (8.5 mL, 117.8 mmol) dropwise at 0 °C.
Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield crude 3-Bromo-2-ethoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation to form N-(4-chlorophenyl)-3-bromo-2-ethoxybenzamide
Dissolve the crude 3-Bromo-2-ethoxybenzoyl chloride in anhydrous dichloromethane (100 mL).
To this solution, add 4-chloroaniline (5.8 g, 45.8 mmol) and triethylamine (7.3 mL, 52.3 mmol) at 0 °C.
Stir the reaction mixture at room temperature for 4-6 hours.
Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the final product.
Proposed Application in Fungicide Synthesis
The development of novel fungicides is critical for managing crop diseases. Carboxamide fungicides are a significant class of agrochemicals, and 3-Bromo-2-ethoxybenzoic acid provides a scaffold for the synthesis of new carboxamide derivatives with potential fungicidal activity. The synthesis of 3-substituted isoxazolecarboxamides has been shown to yield compounds with high fungicidal activities[4].
Workflow for a Hypothetical Fungicide Candidate Synthesis
Caption: Proposed synthetic workflow for a fungicide candidate from 3-Bromo-2-ethoxybenzoic acid.
Experimental Protocol: Synthesis of a Hypothetical 2-(3-Bromo-2-ethoxybenzamido)thiazole
This protocol outlines the synthesis of a thiazole-containing carboxamide, a common moiety in fungicides.
Prepare 3-Bromo-2-ethoxybenzoyl chloride as described in the herbicide synthesis protocol.
Dissolve 2-aminothiazole (4.6 g, 45.8 mmol) and pyridine (4.0 mL, 49.5 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
Add a solution of crude 3-Bromo-2-ethoxybenzoyl chloride in THF (50 mL) dropwise to the 2-aminothiazole solution at 0 °C.
Stir the reaction mixture at room temperature overnight.
Filter the reaction mixture to remove pyridinium hydrochloride and concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to yield the target compound.
Synthesis of the Starting Material: 3-Bromo-2-ethoxybenzoic Acid
A practical and scalable synthesis of 3-Bromo-2-ethoxybenzoic acid is essential for its use as an intermediate. A plausible route involves the bromination of 2-ethoxybenzoic acid, analogous to the synthesis of 3-bromo-4-methoxybenzoic acid from p-methoxybenzoic acid[2].
Experimental Protocol: Synthesis of 3-Bromo-2-ethoxybenzoic Acid
Dissolve 2-ethoxybenzoic acid (16.6 g, 100 mmol) in glacial acetic acid (150 mL) in a three-necked flask equipped with a dropping funnel and a condenser.
Add a catalytic amount of iron(III) chloride (0.5 g, 3.1 mmol).
Heat the mixture to 40-50 °C with stirring.
Add a solution of bromine (5.4 mL, 105 mmol) in glacial acetic acid (25 mL) dropwise over 1-2 hours.
After the addition is complete, continue stirring at 50-60 °C for 3-4 hours, monitoring the reaction by TLC.
Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).
Collect the resulting precipitate by filtration and wash with cold water.
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-Bromo-2-ethoxybenzoic acid.
Conclusion and Future Directions
3-Bromo-2-ethoxybenzoic acid represents a versatile and promising building block for the synthesis of novel agrochemicals. Its trifunctional nature allows for the creation of a diverse library of compounds for screening as potential herbicides, fungicides, and insecticides. The proposed protocols in this guide offer a starting point for researchers to explore the synthetic utility of this compound. Further research should focus on the synthesis and biological evaluation of a range of derivatives to fully elucidate the potential of 3-Bromo-2-ethoxybenzoic acid in the development of next-generation crop protection agents. The strategic application of this intermediate could lead to the discovery of new active ingredients with improved performance and safety profiles, contributing to sustainable agriculture.
References
NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-2-methoxybenzoic Acid: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. [Link]
Google Patents. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. [Link]
Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]
International Journal of Trend in Scientific Research and Development. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]
ResearchGate. Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]
Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
Google Patents.
European Patent Office. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - EP 3994990 A1. [Link]
Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
Google Patents. US6992045B2 - Pesticide compositions containing oxalic acid.
Application Notes and Protocols for Designing Enzyme Inhibitors with a 3-Bromo-2-ethoxybenzoic Acid Scaffold
Introduction: The Promise of the 3-Bromo-2-ethoxybenzoic Acid Scaffold in Enzyme Inhibition In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to dev...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promise of the 3-Bromo-2-ethoxybenzoic Acid Scaffold in Enzyme Inhibition
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to developing next-generation therapeutics. Benzoic acid derivatives have long been recognized for their therapeutic potential, exhibiting a wide array of biological activities, including enzyme inhibition.[1] The 3-Bromo-2-ethoxybenzoic acid scaffold, in particular, presents a compelling starting point for the design of potent and selective enzyme inhibitors. Its unique substitution pattern offers a combination of features that can be strategically exploited for targeted drug design.
The ethoxy group at the 2-position can influence the molecule's conformation and lipophilicity, potentially enhancing membrane permeability and target engagement.[1] The bromine atom at the 3-position provides a versatile handle for synthetic elaboration through various cross-coupling reactions, enabling the exploration of a vast chemical space to optimize potency and selectivity.[2] Furthermore, the carboxylic acid moiety can act as a key pharmacophoric element, forming crucial interactions with the target enzyme's active site.
This comprehensive guide provides a detailed roadmap for researchers, scientists, and drug development professionals on how to effectively utilize the 3-Bromo-2-ethoxybenzoic acid scaffold to design and develop novel enzyme inhibitors. We will delve into the critical steps of the drug discovery cascade, from initial target identification to lead optimization, providing both theoretical insights and detailed, actionable protocols.
Section 1: Target Identification and Validation
The initial and most critical step in designing a novel enzyme inhibitor is the identification and validation of a suitable enzyme target.[3] The choice of target will be dictated by its role in the pathophysiology of the disease of interest. For the 3-Bromo-2-ethoxybenzoic acid scaffold, several enzyme families have shown susceptibility to inhibition by structurally related benzoic acid derivatives, making them promising starting points for investigation.
Potential Enzyme Targets:
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer, arthritis, and cardiovascular diseases. Several MMP inhibitors incorporating a carboxylic acid moiety as a zinc-binding group have been developed.[4][5]
Carbonic Anhydrases (CAs): CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[6][7] Benzoic acid derivatives have been explored as CA inhibitors.[8][9]
Protocol 1.1: Target Validation using a Phenotypic Screening Approach
This protocol outlines a cell-based phenotypic screen to identify potential enzyme targets for inhibitors derived from the 3-Bromo-2-ethoxybenzoic acid scaffold.
Objective: To assess the biological effect of a small library of 3-Bromo-2-ethoxybenzoic acid derivatives on a disease-relevant cellular model and subsequently identify the molecular target.
Methodology:
Compound Library Synthesis: Synthesize a small, diverse library of compounds based on the 3-Bromo-2-ethoxybenzoic acid scaffold. Modifications should be introduced at the bromine and carboxylic acid positions to explore a range of chemical properties.
Cell-Based Assay:
Select a cell line relevant to the disease of interest (e.g., a cancer cell line for oncology applications).
Treat the cells with varying concentrations of the synthesized compounds.
Measure a relevant phenotypic endpoint, such as cell viability, proliferation, migration, or the expression of a disease-specific biomarker.
Hit Identification: Identify compounds that exhibit a desired phenotypic effect at a specific concentration.
Target Deconvolution: For the identified "hit" compounds, employ techniques such as affinity-based pull-down assays or computational target prediction to identify the specific enzyme target.[10]
Section 2: In Silico Design and Virtual Screening
Computational methods are indispensable in modern drug discovery for accelerating the identification of promising lead compounds.[11] A virtual screening workflow can be employed to prioritize derivatives of the 3-Bromo-2-ethoxybenzoic acid scaffold for synthesis and biological evaluation.
Diagram 2.1: Virtual Screening Workflow
Caption: A typical in silico workflow for designing enzyme inhibitors.
Protocol 2.1: Molecular Docking of a 3-Bromo-2-ethoxybenzoic Acid Derivative Library
Objective: To predict the binding modes and affinities of a virtual library of 3-Bromo-2-ethoxybenzoic acid derivatives to a target enzyme.
Methodology:
Target Preparation:
Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB) or generate a homology model if the experimental structure is unavailable.
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
Ligand Preparation:
Generate a virtual library of 3-Bromo-2-ethoxybenzoic acid derivatives with diverse substitutions.
Generate 3D conformers for each ligand and assign appropriate atom types and charges.
Molecular Docking:
Define the binding site on the target enzyme.
Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock each ligand into the defined binding site.
Scoring and Ranking:
Use the docking program's scoring function to estimate the binding affinity of each ligand.
Rank the ligands based on their predicted binding scores.
Binding Mode Analysis:
Visually inspect the predicted binding poses of the top-ranked compounds to analyze key interactions with the enzyme's active site residues.
Section 3: Chemical Synthesis of Inhibitor Candidates
The synthesis of a focused library of 3-Bromo-2-ethoxybenzoic acid derivatives is crucial for experimental validation and structure-activity relationship (SAR) studies. The scaffold offers two primary points for diversification: the carboxylic acid group and the bromine atom.
functionalization of the benzene ring in 3-Bromo-2-ethoxybenzoic acid
Application Note: Strategic Functionalization of the Benzene Ring in 3-Bromo-2-ethoxybenzoic Acid Executive Summary 3-Bromo-2-ethoxybenzoic acid (CAS: 621-51-2 derivatives) represents a "privileged scaffold" in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of the Benzene Ring in 3-Bromo-2-ethoxybenzoic Acid
Executive Summary
3-Bromo-2-ethoxybenzoic acid (CAS: 621-51-2 derivatives) represents a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its unique substitution pattern offers a distinct "Push-Pull" electronic environment: the ethoxy group (
) acts as a strong electron donor, while the carboxylic acid () and bromine () act as electron withdrawers.
This guide details the two primary vectors for functionalizing the benzene ring of this scaffold:
C3-Functionalization (Ipso-Substitution): Utilizing the bromine handle for Palladium-catalyzed cross-coupling.
C5-Functionalization (C-H Activation/EAS): Exploiting the para-directing power of the ethoxy group to introduce electrophiles.
Strategic Analysis: The Electronic Map
Before initiating synthesis, one must understand the electronic vectors governing reactivity. The benzene ring is not uniform; it is a landscape of varying electron densities.
Position 3 (C-Br): The primary "handle." It is sterically crowded, flanked by the carboxylic acid (C1) and the ethoxy group (C2). Standard catalytic cycles may stall due to difficult oxidative addition unless sterically demanding ligands are used.
Position 5 (C-H): The "electronic sweet spot." This position is para to the activating ethoxy group and meta to the deactivating carboxylic acid. It is the most nucleophilic site on the ring, making it the prime target for Electrophilic Aromatic Substitution (EAS).
Position 4 & 6: Electronically and sterically disfavored for standard EAS compared to C5.
Critical Decision Point:
Goal: Build Carbon-Carbon bonds?
Target C3 (Suzuki/Sonogashira).
Goal: Introduce Nitrogen/Halogens?
Target C5 (Nitration/Bromination).
Protocol A: C3-Functionalization via Suzuki-Miyaura Coupling
Challenge: The ortho-ethoxy group creates significant steric hindrance, and the free carboxylic acid can poison sensitive Pd(0) catalysts or form unreactive salts.
Solution: Use of "Buchwald-type" dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) which are designed to facilitate oxidative addition in hindered substrates.
Recommendation: While direct coupling of the acid is possible, esterification (methyl/ethyl ester) prior to coupling is the industry standard to maximize yield and simplify purification.
If conversion is <50% after 4 hours: Add 5 mol% more catalyst or switch to
(more robust, though slower).
If debromination (hydrodebromination) is observed: Lower temperature to 70°C and ensure the solvent is strictly anhydrous (switch to Dioxane).
Protocol B: C5-Functionalization via Electrophilic Aromatic Substitution (Nitration)
Challenge: Regioselectivity control. We must ensure the nitro group adds to C5 and not C4 or C6.
Mechanism: The ethoxy group (strong donor) directs ortho and para. The ortho position (C3) is blocked by Bromine. The other ortho position (C1) is blocked by the Acid. The para position (C5) is open and highly activated.
Preparation: Dissolve the substrate in Glacial Acetic Acid (5 mL per gram). Cool the solution to 0°C in an ice bath.
Addition: Dropwise add a solution of Fuming
in Acetic Acid.
Critical Control: Maintain internal temperature below 10°C. Exotherms can lead to dinitration or tar formation.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.
Quench: Pour the reaction mixture onto crushed ice/water. The product should precipitate as a solid.
Isolation: Filter the solid, wash with cold water, and dry.
Recrystallization: If regioisomers (minor C4/C6) are detected by NMR, recrystallize from Ethanol/Water.
Data Validation (Self-Check):
1H NMR Diagnostic: The C5-substitution pattern will leave two aromatic protons (H4 and H6). These will appear as two doublets with a meta-coupling constant (
). If you see ortho-coupling (), you have likely substituted at C4 or C6 (incorrect isomer).
Visualizing the Workflows
The following diagrams illustrate the decision logic and reaction pathways.
Diagram 1: Regioselectivity & Strategic Logic
Caption: Electronic directing effects identifying C5 as the nucleophilic center and C3 as the electrophilic handle.
Diagram 2: Experimental Workflow Decision Tree
Caption: Step-by-step experimental workflow for C3 vs. C5 functionalization.
Quantitative Comparison of Methods
Reaction Type
Target Position
Key Reagents
Typical Yield
Major Challenge
Mitigation Strategy
Suzuki Coupling
C3 (Ipso)
, SPhos
75–90%
Steric Hindrance (2-OEt)
Use bulky, electron-rich ligands (SPhos, XPhos).
Nitration (EAS)
C5 (Para)
, AcOH
85–95%
Exotherm Control
Maintain T < 10°C; Add acid dropwise.
Bromination (EAS)
C5 (Para)
or NBS
80–90%
Over-bromination
Use stoichiometric NBS (1.05 eq) in polar solvent (DMF).
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[2][3]
Steric Hindrance in Benzoic Acid Derivatives
Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of functionalized benzoic acids from aryl halides. Journal of Organic Chemistry.
Regioselectivity in Electrophilic Aromatic Substitution
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Synthesis of SGLT2 Inhibitor Intermediates (Relevant Scaffold)
Xu, G., et al. (2014). Design, Synthesis, and Biological Evaluation of Deuterated Dapagliflozin. Journal of Medicinal Chemistry. (Demonstrates halogenation of 2-ethoxy-benzoic acid scaffolds).
Researchers often encounter low yields with 3-bromo-2-ethoxybenzoic acid due to a fundamental misunderstanding of the synthesis pathway. The direct bromination of 2-ethoxybenzoic acid is chemically intuitive but experimentally flawed due to poor regioselectivity.
The Expert Solution: The only robust, high-yield method is the O-alkylation of 3-bromosalicylic acid followed by in-situ hydrolysis. This guide focuses on optimizing this specific route, treating the "Direct Bromination" route as a troubleshooting case study in what not to do.
Module 1: The "One-Pot" Alkylation Protocol (Recommended)
This protocol maximizes yield by avoiding the isolation of the intermediate ester, which is the most common point of mass loss.
The Logic (Mechanism)
O-Alkylation: 3-bromo-2-hydroxybenzoic acid is treated with an ethylating agent (EtI or EtBr). Because the carboxylate is also nucleophilic, you inevitably form the ethyl ester (Ethyl 3-bromo-2-ethoxybenzoate) alongside the ether.
The Fix: Instead of trying to selectively alkylate only the phenol (difficult), we drive both groups to the ethylated form, then selectively hydrolyze the ester back to the acid using base.
Optimized Workflow Diagram
Figure 1: The "One-Pot" strategy ensures that both the mono-alkylated acid and the di-alkylated ester are converted to the final target, preventing yield loss.
Step-by-Step Protocol
Step
Action
Critical Technical Note
1. Solvation
Dissolve 3-bromosalicylic acid (1.0 eq) in Acetone (10V) or DMF (5V).
Acetone is easier to remove but requires longer reflux. DMF is faster but requires rigorous aqueous washing later.
2. Deprotonation
Add K₂CO₃ (3.0 eq). Stir at RT for 30 min.
Use fine powder K₂CO₃. The excess base is crucial to scavenge HI/HBr generated.
3. Alkylation
Add Ethyl Iodide (2.5 eq) dropwise. Reflux for 12-16h.
Do not stop here. TLC will show two spots (Ester and Acid). Many users stop here and try to purify, losing 40% yield.
4. Hydrolysis
Add 10% NaOH (aq) (5.0 eq) directly to the reaction pot. Reflux for 2-3h.
This converts the ethyl ester byproduct back into the desired acid salt (Sodium 3-bromo-2-ethoxybenzoate).
5. Workup
Evaporate organic solvent.[1] Acidify aqueous residue with HCl to pH 1-2.
The product will precipitate as a white solid.[2][3]
Module 2: Troubleshooting & FAQs
Q1: I tried brominating 2-ethoxybenzoic acid directly, but my NMR shows a mixture. Why?
Diagnosis: Regioselectivity Failure.[4]
Technical Explanation:
In electrophilic aromatic substitution, the ethoxy group (–OEt) is an ortho, para-director. The carboxylic acid (–COOH) is a meta-director.
Position 3 (Target): Ortho to –OEt, Meta to –COOH. (Matches directors).
Position 5 (Impurity): Para to –OEt, Meta to –COOH. (Matches directors).
The Problem: Position 3 is sterically crowded (sandwiched between the ethoxy and carboxyl groups). Position 5 is sterically open. Consequently, bromination often favors Position 5 or gives a difficult-to-separate 50:50 mixture [1, 6].
Corrective Action: Abandon this route. Switch to the 3-bromosalicylic acid alkylation route described in Module 1, where the bromine is already installed in the correct position before you add the ethoxy group.
Q2: I used the alkylation route, but I isolated an oil that doesn't crystallize.
Diagnosis: Incomplete Hydrolysis (Ester Contamination).
Cause: You likely formed Ethyl 3-bromo-2-ethoxybenzoate (the ester) and failed to fully saponify it. The ester is an oil; the acid is a solid (MP ~136-140°C) [4].
Solution:
Take your oil.
Dissolve in MeOH/Water (1:1).
Add NaOH (3 eq) and reflux for 2 hours.
Acidify to pH 2.[1] The solid will precipitate.[5][6]
Q3: My yield is low (<50%) after acidification. Where is my product?
Diagnosis: Solubility Loss or "Oiling Out."
Cause: 3-Bromo-2-ethoxybenzoic acid has some solubility in water, especially if the volume is too high or if ethanol/acetone remains in the aqueous phase.
Solution:
Volume Control: Minimize the volume of water used during the HCl acidification step.
Salting Out: Saturate the aqueous layer with NaCl (brine) before extraction if the precipitate doesn't form.
Cold Filtration: Cool the acidified mixture to 0-5°C for 2 hours before filtration to maximize precipitation [1, 10].
Module 3: Purity & Characterization Data
Use this table to validate your isolated product.
Parameter
Specification
Notes
Appearance
White to Off-white crystalline solid
Yellowing indicates trace iodine/bromine or phenolic oxidation.
Look for the disappearance of the phenolic -OH signal (~10-11 ppm).
Solubility
Soluble in DMSO, MeOH, EtOAc. Insoluble in Water (acidic pH).
Module 4: Decision Tree for Process Improvement
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic for identifying the root cause of yield loss.
References
ChemicalBook. (n.d.). 2-Ethoxybenzoic acid Synthesis and General Procedures. Retrieved from
Google Patents. (2014). CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone.[7] Retrieved from
BenchChem. (2025).[1][5][8] Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid. Retrieved from (Note: Generalized citation for BenchChem technical guides on ethoxybenzoic acids).
BenchChem. (2025).[1][5][8] An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications. Retrieved from
National Institutes of Health (NIH). (2025). 2-Ethoxybenzoic acid | C9H10O3 | CID 67252 - PubChem.[9] Retrieved from
Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from (Illustrates the difficulty of ortho-bromination in activated systems).
Google Patents. (2014). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.[10] Retrieved from
ChemicalBook. (n.d.). 3-Bromo-2-methylbenzoic acid synthesis. Retrieved from
Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes. Retrieved from
Chemistry LibreTexts. (2022). Purification of Product Mixtures: Crystallization of Bromobenzoic Acids. Retrieved from [3]
Technical Support Center: Purification of Crude 3-Bromo-2-ethoxybenzoic Acid by Recrystallization
Welcome to the technical support center for the purification of 3-Bromo-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solution...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-Bromo-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this important chemical intermediate. The information herein is structured to offer not just procedural steps, but the underlying scientific principles to empower you to optimize your purification process.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of 3-Bromo-2-ethoxybenzoic acid in a direct question-and-answer format.
Q1: My compound has "oiled out" instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue, especially when the melting point of the compound is lower than the boiling point of the chosen solvent or when the crude material has a high impurity load.[1] The oil is essentially a supersaturated solution of your compound that is liquid at the current temperature.
Causality & Solution:
Re-dissolve the Oil: Place the flask back on the heat source and heat until the oil completely redissolves into the solvent.
Adjust Solvent Composition: The issue is often that the solution is becoming supersaturated too quickly or at a temperature above the compound's melting point. To correct this, add a small amount (1-5% of the total volume) of the solvent in which the compound is more soluble (e.g., ethanol in an ethanol/water system). This will slightly increase the overall solubility and lower the saturation point.[1]
Ensure Slow Cooling: Rapid cooling is a primary contributor to oiling out. After re-dissolving, allow the solution to cool as slowly as possible. You can achieve this by leaving the flask on a hot plate with the heat turned off, or by covering the flask with a beaker to create an insulating air jacket.[1][2] Slow cooling provides the necessary time for the molecules to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[3]
Q2: The solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What should I do?
A2: This is a classic case of either excessive solvent use or a supersaturated solution that requires induction to begin crystallization.[2][4]
Causality & Solution:
Check for Supersaturation: First, try to induce crystallization. The simplest method is to scratch the inside surface of the flask just below the solvent level with a clean glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2] Another method is to add a "seed crystal" of pure 3-Bromo-2-ethoxybenzoic acid, if available.
Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was added, and the solution is not saturated even at low temperatures.[4] Gently heat the solution to boil off a portion of the solvent. A 10-15% reduction in volume is a good starting point. Once concentrated, allow the solution to cool slowly again.[5]
Re-evaluate Solvent Choice: If the problem persists, the chosen solvent may be too effective at dissolving the compound even at low temperatures. A different solvent or solvent pair may be necessary.
Q3: I've recovered my crystals, but the yield is disappointingly low. What are the common causes for product loss?
A3: Low recovery is a frequent issue in recrystallization and can almost always be traced to a few key procedural steps.
Causality & Solution:
Excessive Solvent: The most common error is adding too much solvent during the initial dissolution step.[4] Only the minimum amount of boiling solvent required to fully dissolve the solid should be used. Using more will result in a significant portion of your product remaining dissolved in the mother liquor upon cooling.
Premature Filtration: If performing a hot filtration to remove insoluble impurities, ensure the solution, funnel, and receiving flask are all kept hot. If the solution cools during this transfer, the product will crystallize prematurely on the filter paper and be lost.[6]
Inadequate Cooling: Ensure the flask is thoroughly cooled in an ice bath before filtration to maximize the precipitation of the solute.
Improper Washing: When washing the collected crystals, use only a minimal amount of ice-cold recrystallization solvent.[4] Using room temperature or warm solvent will re-dissolve a portion of your purified product.
Q4: The melting point of my purified product is broad and lower than the literature value. Is it still impure?
A4: Yes. A broad melting point range that is depressed compared to the literature value is a classic indicator of impurities.[7] Pure crystalline solids have a characteristic and sharp melting point, typically within a 1-2 °C range. Impurities disrupt the crystal lattice, which requires less energy to break apart, hence the lower and broader melting range.
Causality & Solution:
Rapid Crystallization: If the solution cooled too quickly, impurities may have been trapped within the growing crystals.[5]
Suboptimal Solvent: The solvent system may not be effective at leaving the specific impurities present in the mother liquor.
Action: The most effective solution is to perform a second recrystallization. Ensure this subsequent attempt involves slow, controlled cooling. If impurities persist, consider trying a different solvent system.
Frequently Asked Questions (FAQs)
Q1: How do I select the ideal solvent for recrystallizing 3-Bromo-2-ethoxybenzoic acid?
A1: The perfect solvent is one in which 3-Bromo-2-ethoxybenzoic acid is highly soluble at the solvent's boiling point but has very low solubility at low temperatures (e.g., 0-4 °C).[7] Additionally, the impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).[6] For a molecule like 3-Bromo-2-ethoxybenzoic acid, which has both polar (carboxylic acid, bromine) and non-polar (benzene ring, ethoxy group) features, a mixed solvent system is often ideal.[8] An ethanol/water or methanol/water mixture is an excellent starting point.
Q2: What are the most probable impurities in my crude sample?
A2: Impurities are typically related to the synthetic route used. Common possibilities include:
Unreacted Starting Materials: For example, if the ethoxy group was added via a Williamson ether synthesis, unreacted 3-bromo-2-hydroxybenzoic acid could be present.[9]
Side-Reaction Products: Incomplete bromination could leave 2-ethoxybenzoic acid, or over-bromination could result in dibromo- species.[10]
Reagents or Catalysts: Residual acids, bases, or catalysts from the preceding reaction step.
Q3: Why is a slow cooling rate so critical for achieving high purity?
A3: Crystal formation is an equilibrium process where molecules in solution deposit onto the surface of a growing crystal. Slow cooling allows this process to be selective. Molecules of 3-Bromo-2-ethoxybenzoic acid will fit neatly into the crystal lattice, while impurity molecules will not and are rejected back into the solution.[3] If cooling is too rapid, impurities do not have time to return to the solution and become trapped within the solid, compromising its purity.[5]
Data Presentation & Physical Properties
Proper solvent selection and purity assessment rely on understanding the physical properties of the target compound and its relatives.
Table 1: Physical Properties of 3-Bromo-2-ethoxybenzoic Acid and Related Compounds
Compound Name
Molecular Formula
CAS Number
Melting Point (°C)
3-Bromo-2-ethoxybenzoic acid
C₉H₉BrO₃
157355-01-8
Not widely reported, expected to be similar to analogs
Table 2: Qualitative Solvent Selection Guide for 3-Bromo-2-ethoxybenzoic Acid
Solvent / System
Solubility at Room Temp
Solubility at Boiling
Suitability & Rationale
Water
Very Low
Low to Moderate
Poor as a single solvent. The organic character of the molecule limits its solubility even in hot water.[14]
Ethanol
High
Very High
Good dissolving solvent, but poor for crystallization alone due to high solubility at low temperatures.[15]
Hexane
Very Low
Very Low
Unsuitable. The molecule is too polar to dissolve well in non-polar alkanes.[16]
Ethanol/Water
Variable (Low to High)
Variable (High)
Excellent Choice. This mixed system is highly tunable. The compound is dissolved in a minimum of hot ethanol, and hot water (the "anti-solvent") is added until the solution becomes faintly cloudy (the saturation point). Upon cooling, solubility drops sharply, leading to good crystal formation.[8][9]
Experimental Protocol: Recrystallization of 3-Bromo-2-ethoxybenzoic Acid
This protocol details a robust procedure using an ethanol/water mixed solvent system.
Step 1: Dissolution
Place 1.0 g of crude 3-Bromo-2-ethoxybenzoic acid into a 50 mL Erlenmeyer flask.
Add a magnetic stir bar and place the flask on a stirring hotplate.
Add ethanol dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot ethanol.
Remove from heat.
Step 2: Saturation and Hot Filtration (if necessary)
Heat a separate beaker of deionized water to boiling.
Add the hot water dropwise to the ethanol solution until you observe a persistent slight cloudiness (turbidity). This indicates the solution is saturated.
Add a few more drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
If insoluble impurities are visible, perform a hot gravity filtration at this stage. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a pre-heated clean Erlenmeyer flask. This step must be done quickly to prevent crystallization in the funnel.[6]
Step 3: Crystallization
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
Allow the flask to cool slowly and undisturbed to room temperature on the benchtop. Crystal formation should begin within 10-20 minutes.[2]
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.
Step 4: Isolation and Washing
Set up a Büchner funnel for vacuum filtration.
Wet the filter paper with a small amount of ice-cold ethanol/water mixture (in the same ratio as your final solvent composition).
Swirl the flask to create a slurry and pour the contents into the Büchner funnel with the vacuum on.
Wash the crystals with a very small amount (a few mL) of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.[4]
Continue to pull air through the crystals for several minutes to partially dry them.
Step 5: Drying and Purity Assessment
Transfer the purified crystals to a pre-weighed watch glass and spread them out to dry. They can be air-dried or placed in a desiccator under vacuum.
Once completely dry, weigh the crystals to calculate the percent recovery.
Determine the melting point of the dried product. A sharp range close to the literature value of a pure analog indicates successful purification.[7]
Visualization of Workflows
Caption: General workflow for the recrystallization process.
Caption: Decision-making flowchart for troubleshooting common issues.
References
Current time information in Pasuruan, ID. (n.d.). Google.
Recrystallization of Benzoic Acid PDF. (n.d.). Scribd. Retrieved February 6, 2026, from [Link]
Recrystallization. (n.d.). Retrieved February 6, 2026, from [Link]
Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. Retrieved February 6, 2026, from [Link]
Recrystallization of Benzoic Acid. (n.d.). Retrieved February 6, 2026, from [Link]
The Recrystallization of Benzoic Acid. (n.d.). Retrieved February 6, 2026, from [Link]
Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (n.d.). International Journal of Scientific Research in Science and Technology. Retrieved February 6, 2026, from [Link]
3-Bromo-2-hydroxybenzoic acid | C7H5BrO3. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. (n.d.). Google Patents.
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 6, 2026, from [Link]
Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved February 6, 2026, from [Link]
4.4 Solubility. (2019, June 5). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
Solubility of Benzoic Acid in Mixed Solvents. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
2-Ethoxybenzoic acid. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Troubleshooting Impurity Profiles & Yield Optimization in 5-Bromo-2-ethoxybenzoic Acid Synthesis
Executive Summary: The Reaction Landscape
Welcome to the technical support hub. If you are accessing this guide, you are likely synthesizing 5-bromo-2-ethoxybenzoic acid (a key intermediate for SGLT2 inhibitors and other pharmacophores) and encountering purity issues.
The bromination of 2-ethoxybenzoic acid is a classic Electrophilic Aromatic Substitution (EAS), but it is deceptively simple. The presence of the activating ethoxy group ($ -OEt
-COOH $) creates a "push-pull" electronic environment that usually favors the 5-position (para to ethoxy, meta to carboxyl). However, the stability of the ethyl ether and the reactivity of the ring are sensitive to conditions.
Reaction Dashboard
Parameter
Standard Specification
Substrate
2-Ethoxybenzoic acid (CAS 134-11-2)
Target Product
5-Bromo-2-ethoxybenzoic acid
Primary Reagent
Bromine () or NBS
Solvent System
Acetic Acid (AcOH), DCM, or Water/NaOH
Critical Control
Temperature (), Stoichiometry (1.05 eq)
Troubleshooting Guides (FAQ Format)
Issue #1: "I see a significant impurity eluting after my product (High RRT). Mass spec shows M+2+Br pattern."
Diagnosis:Over-Bromination (3,5-Dibromo-2-ethoxybenzoic acid)
This is the most common side reaction. The ethoxy group is a strong activator. Once the 5-bromo product is formed, the ring is deactivated relative to the starting material, but it is still reactive enough to undergo a second bromination at the 3-position (ortho to the ethoxy group) if excess bromine is present or if the reaction is run too warm.
Root Causes:
Excess Reagent: Using >1.1 equivalents of
.
Temperature Spikes: Running the reaction >25°C allows the activation energy barrier for the sterically hindered 3-position to be overcome.
Poor Mixing: Localized high concentrations of
at the addition site.
Corrective Action:
Strict Stoichiometry: Limit
to 1.00–1.05 equivalents .
Cryogenic Control: Cool the reaction to 0–5°C during addition.
Slow Addition: Add
dropwise over 1–2 hours to ensure immediate consumption.
Issue #2: "My NMR shows a broad singlet ~10-11 ppm and loss of the ethyl triplet/quartet. The product is too polar."
Diagnosis:Ether Cleavage (Dealkylation) to 5-Bromosalicylic Acid
This is a chemical stability failure. The bromination generates Hydrogen Bromide (
) as a byproduct.[1] In acetic acid, is a potent cleavage agent for alkyl aryl ethers. While ethyl ethers are more stable than methyl ethers, they will cleave under acidic reflux.
Root Causes:
High Temperature: Heating the reaction to reflux in the presence of
.
Lack of Buffer: Accumulation of acidic byproducts.
Corrective Action:
Buffer the System: Add Sodium Acetate (NaOAc) to the reaction mixture. It acts as a buffer, neutralizing the strong
into the weaker Acetic Acid and NaBr.
Lower Temperature: Do not exceed 40°C.
Alternative Solvent: Switch to a biphasic system (DCM/Water) or aqueous alkaline bromination (NaOH/Water) where
is immediately neutralized.
Issue #3: "I have a persistent impurity (~5-10%) that is isomeric with the product."
Diagnosis:Regioisomer Formation (3-Bromo-2-ethoxybenzoic acid)
While the 5-position is electronically and sterically favored, the 3-position (ortho to ethoxy, ortho to carboxyl) is theoretically possible. However, due to the "sandwich" steric effect of the ethoxy and carboxyl groups, this isomer is usually minor (<2%) unless the temperature is very high.
Root Causes:
Thermodynamic Control: High temperatures favor the less kinetically accessible ortho-attack.
Steric Changes: If the ethoxy group is cleaved first (see Issue #2), the resulting phenol (salicylic acid) has different directing sterics.
Corrective Action:
Recrystallization: The 5-bromo isomer is significantly less soluble in non-polar solvents than the 3-bromo isomer. Recrystallize from Ethanol/Water or Toluene to purge the minor isomer.
Mechanistic Visualization
The following diagram maps the reaction pathways, highlighting the competition between the desired EAS pathway and the destructive side reactions.
Caption: Reaction network showing the primary pathway to the 5-bromo derivative and the divergence points for polybromination and ether cleavage.
Optimized Experimental Protocol
This protocol is designed to minimize
-mediated cleavage and prevent over-bromination.
Materials
2-Ethoxybenzoic acid (1.0 eq)
Glacial Acetic Acid (5.0 vol)
Sodium Acetate (1.1 eq) – Crucial for buffering
Bromine (
) (1.05 eq)
Sodium Bisulfite (aq) – Quench
Step-by-Step Procedure
Setup: Charge a 3-neck round bottom flask with 2-ethoxybenzoic acid and Glacial Acetic Acid .
Buffering: Add Sodium Acetate . Stir until partially dissolved. Note: This prevents the pH from dropping drastically during HBr generation.
Cooling: Cool the mixture to 0–5°C using an ice/water bath.
Addition: Mix Bromine with a small amount of Acetic Acid (1:1 ratio). Add this solution dropwise to the reaction mixture over 60-90 minutes .
Checkpoint: Maintain internal temperature
.
Reaction: Allow to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by HPLC.
Target: Substrate < 1.0%.
Quench: Pour the reaction mixture into Ice Water (10 vol) containing 10% Sodium Bisulfite . This destroys unreacted bromine (yellow color disappears).
Isolation: The product should precipitate as a white/off-white solid. Filter and wash with cold water to remove residual acetic acid and salts.
Purification (Self-Validating): Recrystallize the crude wet cake from Ethanol/Water (80:20) . This step effectively removes any trace 3,5-dibromo impurities and salicylic acid derivatives.
References
Synthesis of 2-bromo-5-methoxybenzoic acid (Analogous Methodology).Google Patents.
Bromination of Salicylic Acid Derivatives.Organic Syntheses. Coll. Vol. 2, p. 100 (1943).
Cleavage of Ethers by HBr.Master Organic Chemistry. (General mechanism reference for ether instability).
optimizing reaction temperature for 3-Bromo-2-ethoxybenzoic acid synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-2-ethoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Bromo-2-ethoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the critical nuances of reaction temperature optimization. Our goal is to empower you with the scientific rationale needed to troubleshoot common issues, enhance yield, and ensure the regiochemical purity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature such a critical parameter in the electrophilic bromination of 2-ethoxybenzoic acid?
A1: Temperature is a primary lever for controlling both the rate and selectivity of this reaction. The synthesis of 3-Bromo-2-ethoxybenzoic acid is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The two substituents, an ethoxy group (-OEt) and a carboxylic acid group (-COOH), exert conflicting electronic effects.
Kinetic Control: At its core, increasing temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions. This generally accelerates the reaction rate. However, if the temperature is too low, the reaction may be impractically slow or fail to reach completion, resulting in low conversion of the starting material.[1]
Thermodynamic & Selectivity Control: The ethoxy group is a strongly activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director.[2][3] This creates a regiochemical challenge. The primary products are typically the 3-bromo (ortho to -OEt, meta to -COOH) and 5-bromo (para to -OEt, meta to -COOH) isomers. Temperature can influence the ratio of these products. Higher temperatures can sometimes overcome the activation energy barrier for the formation of less-favored isomers, thus reducing the selectivity of the reaction.[4][5]
Side Reaction Management: Excessive heat can promote undesirable side reactions, including polybromination (addition of more than one bromine atom) or, in extreme cases, degradation of the starting material or product.
Q2: What is the underlying mechanism, and how do the substituents dictate the position of bromination?
A2: The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as FeBr₃, is typically required to polarize the bromine molecule (Br₂), creating a potent electrophile (Br⁺).[6][7]
Generation of the Electrophile: Br₂ + FeBr₃ → Br⁺[FeBr₄]⁻
Electrophilic Attack: The π-electron system of the 2-ethoxybenzoic acid attacks the electrophilic bromine atom. The position of this attack is directed by the existing substituents. The powerful electron-donating ethoxy group strongly activates the positions ortho (C3) and para (C5) to it. The electron-withdrawing carboxylic acid group deactivates the ring but directs incoming electrophiles to the meta positions (C3 and C5).
Arenium Ion Stabilization: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][8]
Deprotonation: A weak base (like the [FeBr₄]⁻ complex) removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and regenerating the catalyst.
The directing effects of both groups converge on the C3 and C5 positions. The key to optimizing this synthesis is to find conditions that favor substitution at the C3 position over the C5 position.
Troubleshooting and Optimization Guide
Q3: I am getting a low yield of my desired 3-bromo product. How do I troubleshoot this using temperature?
A3: A low yield can stem from two primary temperature-related issues: incomplete conversion or product degradation/side reactions. A systematic approach is necessary to diagnose the problem.
Scenario 1: Incomplete Conversion.
Symptom: Analysis of the crude reaction mixture (e.g., by ¹H NMR or LC-MS) shows a significant amount of unreacted 2-ethoxybenzoic acid.
Cause: The reaction temperature is likely too low, preventing the reaction from surmounting its activation energy barrier within the allotted time.[1]
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the consumption of the starting material.
Scenario 2: Product Degradation or Side Reactions.
Symptom: The crude mixture shows little starting material, but also a low percentage of the desired product, accompanied by multiple unidentified peaks or signs of charring/darkening.
Cause: The temperature is too high, leading to the formation of poly-brominated species, other unwanted isomers, or thermal decomposition.
Solution: Decrease the reaction temperature. It is often better to run the reaction for a longer duration at a lower, more selective temperature than to force it quickly at a high temperature.
The following workflow provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for low yield issues.
Q4: My main impurity is the 5-bromo isomer. How can I use temperature to improve regioselectivity for the 3-bromo product?
A4: The formation of the 3-bromo versus the 5-bromo isomer is a classic challenge of selectivity. While the electronic directing effects are primary, steric hindrance can play a crucial role. The C3 position is flanked by two substituents (-OEt and -COOH), making it more sterically hindered than the C5 position.
Lowering the reaction temperature generally enhances selectivity in favor of the thermodynamically more stable product and can accentuate the influence of steric factors. The incoming electrophile will have lower kinetic energy, making it more sensitive to the steric crowding around the C3 position. However, in some cases, a specific temperature might be optimal for favoring one isomer over another due to subtle differences in the activation energies for the formation of the respective arenium ion intermediates. An experimental optimization study is the most reliable way to determine this.
Q5: Can you provide a detailed protocol for a temperature optimization study?
A5: Absolutely. A parallel synthesis approach is highly efficient for this purpose.
Objective: To determine the optimal reaction temperature for maximizing the yield and regioselectivity of 3-Bromo-2-ethoxybenzoic acid.
Methodology: Parallel Reaction Screening
Setup: Prepare five identical reaction vessels (e.g., 25 mL round-bottom flasks) each equipped with a magnetic stir bar and a reflux condenser (or a septum with a nitrogen inlet if running at or below room temperature).
Reagent Charging: To each flask, add 2-ethoxybenzoic acid (e.g., 1.0 mmol) and a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent like dichloromethane).
Temperature Control: Place each flask in a separate reaction block or oil bath pre-set to a specific temperature. A good starting range would be:
Initiation: Prepare a stock solution of the brominating agent (e.g., Br₂ in the same solvent) and a Lewis acid catalyst if needed (e.g., FeBr₃ is often generated in situ from iron filings). Add an identical, stoichiometric amount (e.g., 1.05 mmol of Br₂) to each flask simultaneously (or as quickly as possible).
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, and 24h), take a small, quenched aliquot from each reaction. Analyze these aliquots by a suitable method (e.g., TLC, LC-MS, or GC-MS) to monitor the consumption of starting material and the formation of products.
Workup: Once a reaction is deemed complete (or at a final time point like 24h), quench all reactions (e.g., by pouring into a solution of sodium thiosulfate to destroy excess bromine). Perform an identical extraction and purification procedure for all five experiments.
Analysis & Data Tabulation: Carefully measure the isolated yield for each reaction. Analyze the purity and isomer ratio of the product (e.g., by ¹H NMR, integrating the distinct aromatic protons of the 3-bromo and 5-bromo isomers).
Data Presentation
Summarize your findings in a table to clearly identify the optimal temperature.
Reaction Temp (°C)
Reaction Time (h)
Conversion (%)
Isolated Yield (%)
Isomer Ratio (3-Bromo : 5-Bromo)
0
24
45
40
95 : 5
25
12
98
90
90 : 10
40
4
>99
92
88 : 12
60
2
>99
85
82 : 18
80
1
>99
78
75 : 25
Note: The data in this table is hypothetical and for illustrative purposes only.
From this hypothetical data, one would conclude that 25-40 °C offers the best balance of a high reaction rate, excellent yield, and good regioselectivity.
References
PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]
Jadhav, S. D., et al. (2022). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal for Research in Applied Science & Engineering Technology.
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]
Beilstein Journals. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Retrieved from [Link]
Google Patents. (n.d.). CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone.
NINGBO INNO PHARMCHEM. (n.d.). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. Retrieved from [Link]
ResearchGate. (n.d.). Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. Retrieved from [Link]
Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
PubChem. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]
RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
ResearchGate. (n.d.). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Regioselective Bromination and Functionalization of Dibenzo[hi,st]ovalene as Highly Luminescent Nanographene with Zigzag Edges. Retrieved from [Link]
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]
Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o. Retrieved from [Link]
Wikipedia. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]
Khan Academy. (2010). Bromination of benzene. Retrieved from [Link]
New Journal of Chemistry. (n.d.). Low and high temperature bromination of 2,3-dicarbomethoxy and 2,3-dicyano benzobarrelene: unexpected substituent effect on bromination. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
Purifying 3-Bromo-2-ethoxybenzoic acid via column chromatography presents a classic challenge in organic synthesis: the "Acid Drag." The carboxylic acid moiety (
) interacts strongly with the acidic silanol groups () on standard silica gel, leading to severe peak tailing, band broadening, and poor resolution from impurities.
This guide provides a validated protocol to suppress ionization, sharpen elution bands, and effectively separate your target from common precursors (e.g., 3-bromo-2-hydroxybenzoic acid) or byproducts.
Part 1: The Mobile Phase Strategy (Root Cause Analysis)
The Problem: Silanophilic Interactions
Standard silica gel is slightly acidic (
). Without modification, your target molecule exists in an equilibrium between its neutral form () and its ionized carboxylate form ().
Neutral Form: Elutes normally.
Ionized Form: Binds tightly to silica, dragging behind the main band.
Result: A "comet-like" streak on TLC and broad, dilute fractions from the column.
The Solution: Acidic Suppression
To purify this molecule, you must force the equilibrium entirely to the neutral protonated form. This is achieved by adding a weak organic acid to the mobile phase.
Table 1: Mobile Phase Additive Recommendations
Additive
Concentration
Application Note
Acetic Acid (AcOH)
0.5% - 1.0%
Standard. Volatile, effective, and easy to remove.
Formic Acid
0.1% - 0.5%
Stronger acid. Use if AcOH fails to sharpen the spot.
TFA (Trifluoroacetic acid)
< 0.1%
Avoid if possible. Can degrade ethoxy ethers or cause esterification with MeOH.
Critical Mechanism: The additive lowers the mobile phase pH below the
of the benzoic acid (Target pH < 3). This suppresses ionization (), effectively "capping" the silanols and allowing the target to elute as a tight band [1, 5].
Part 2: Optimized Purification Protocol
Workflow Visualization
Before starting, review this decision logic to ensure column chromatography is the correct choice over recrystallization.
Figure 1: Decision matrix for selecting the purification method. Note that recrystallization is often superior for benzoic acids if the impurity profile allows it [6].
Slurry Solvent: Use the starting mobile phase (e.g., 90% Hexane / 10% EtOAc + 1% AcOH ).
Pre-conditioning: Flush the column with 2 column volumes (CV) of the acidified solvent before loading the sample. This neutralizes basic sites on the silica immediately.
3. Sample Loading (Dry Loading Recommended)
Because 3-Bromo-2-ethoxybenzoic acid has limited solubility in pure hexane, liquid loading often leads to precipitation at the top of the column.
Dissolve crude in minimal DCM or Acetone.
Add silica gel (ratio 1:2 crude:silica).
Rotovap to dryness until a free-flowing powder remains.
Load this powder carefully onto the top of the pre-packed column.
30+ min: Flush with 50% EtOAc to elute highly polar byproducts.
Part 3: Troubleshooting Guide (FAQ)
Q1: My product is precipitating inside the column (white solid forming).
Cause: The solubility of benzoic acid derivatives in Hexane is very low. If your mobile phase is too non-polar at the start, the compound crashes out as the DCM (from liquid loading) washes away.
Fix: Use Dry Loading (described above). Alternatively, switch to a DCM/Methanol system (e.g., DCM + 1% MeOH + 0.5% AcOH), although this has lower resolution for non-polar impurities [5].
Q2: I added Acetic Acid, but I'm still seeing tailing.
Cause: The silica might be exceptionally basic, or the acid concentration is too low.
Fix:
Increase AcOH to 2% .
Ensure you are not using amine-contaminated glassware or silica (common if the column was reused).
Switch to Formic Acid (0.5%), which is stronger and provides sharper peaks for difficult acids [1].
Q3: Can I use UV detection?
Answer: Yes. The aromatic ring and bromine substituent provide strong UV absorbance.
Wavelength: Monitor at 254 nm .
Warning: Acetic acid and Ethyl Acetate absorb below 220 nm. Do not use 210 nm, or you will see a drifting baseline.
Q4: How do I remove the acetic acid from my final product?
Issue: Acetic acid has a high boiling point (118°C) and can linger as an oil.
challenges in the scale-up synthesis of 3-Bromo-2-ethoxybenzoic acid
Technical Support Center: Scale-Up Synthesis of 3-Bromo-2-ethoxybenzoic Acid Case ID: SGLT2-INT-003 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synth...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scale-Up Synthesis of 3-Bromo-2-ethoxybenzoic Acid
Case ID: SGLT2-INT-003
Status: Active
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-Bromo-2-ethoxybenzoic acid is a critical bottleneck in the manufacturing of SGLT2 inhibitors (e.g., Sotagliflozin analogs). The primary failure mode in scale-up is regiochemical infidelity . Researchers often attempt direct bromination of 2-ethoxybenzoic acid, which thermodynamically and kinetically favors the 5-position, resulting in the wrong isomer.
This guide provides a corrected, scalable workflow based on 3-Bromosalicylic acid as the starting material, addressing the specific challenges of O-alkylation and saponification.
Module 1: The Regiochemistry Trap (Root Cause Analysis)
User Issue: "I brominated 2-ethoxybenzoic acid, but NMR shows the bromine at the para position relative to the ethoxy group."
Technical Analysis:
The ethoxy group (-OEt) is a strong ortho/para director.[1] However, the carboxylic acid (-COOH) at position 1 creates steric hindrance at position 2 (the ortho position to the ethoxy). Furthermore, the 5-position is sterically accessible and electronically activated by the ethoxy group (para-direction).
Result: Direct bromination yields >90% 5-bromo-2-ethoxybenzoic acid . Separation of the 3-bromo and 5-bromo isomers is inefficient at scale due to similar solubility profiles.
Corrective Protocol:
You must invert the sequence. Start with the bromine already in place using 3-Bromosalicylic acid .
Diagram: Regioselectivity & Pathway Bifurcation
Figure 1: Pathway analysis showing the divergence between the "Direct Bromination" trap (Red) and the correct "Retrosynthetic" approach (Green/Blue).
Module 2: The "Bis-Alkylation" Protocol
User Issue: "My reaction stalls with mono-alkylated intermediates, or I cannot selectively alkylate the phenol without esterifying the acid."
Technical Analysis:
On a scale-up, attempting to selectively alkylate the phenolic hydroxyl group while leaving the carboxylic acid free is difficult and prone to variable yields. The most robust system involves exhaustive alkylation (forming the ethyl ester/ethyl ether) followed by selective hydrolysis.
Acidify aqueous layer to pH 2-3 Precipitate product.
Critical Control Point:
Ensure complete removal of the ethyl ester. Any remaining ester will co-crystallize with the acid, causing failure in purity specifications.
Module 3: Troubleshooting Guide (FAQ)
Symptom
Probable Cause
Corrective Action
Low Yield (<50%)
Decarboxylation: 3-Bromosalicylic acid is thermally unstable.
Do not heat the starting material above in the absence of base/alkylating agent. Ensure base is added before heating.
Impurity at RRT 0.85
Mono-alkylation: Incomplete reaction leaving the phenolic OH free (Ethyl 3-bromosalicylate).
Increase EtI equivalents to 3.0. Ensure is finely milled (high surface area).
Product "Oils Out"
Solvent Entrapment: The product has a low melting point or is holding solvent.
Use a crystallization modifier . After acidification, heat the aqueous slurry to to melt the oil, then cool very slowly (5°C/hour) with vigorous stirring to induce nucleation.
Pink/Red Coloration
Oxidation: Phenolic intermediates oxidizing in air.
Perform the alkylation under Nitrogen/Argon atmosphere. Add trace sodium metabisulfite during the acidification step.
Module 4: Safety & Engineering Controls
User Issue: "We are seeing pressure buildup during the alkylation step."
Technical Analysis:
Ethyl Iodide (EtI) is volatile (bp
). If the reactor is sealed and heated to reflux (especially in Acetone), vapor pressure will rise significantly.
Engineering Control: Use a reflux condenser cooled to
. If using Diethyl Sulfate (DES), be aware it is a potent mutagen and requires specific deactivation protocols (ammonia solution) before waste disposal.
Diagram: Impurity Fate Mapping
Figure 2: Fate of common impurities. Note that unreacted esters are hydrolyzed back to the starting material or soluble intermediates that can be washed away.
References
Vertex AI Search. (2025). Synthesis of 3-Bromo-2-ethoxybenzoic acid scale up. 2[3][4][2][5][6][7][8][9][10][11]
BenchChem. (2025).[7] Application Notes and Protocols for the Synthesis of 3-Ethoxybenzoic Acid. 7
Indian Academy of Sciences. Bromo-Salicylic Acids and their Methyl Ethers. 12[4]
Google Patents. CN107540685B - Preparation method of Sotagliflozin and intermediate thereof. 5[4]
Royal Society of Chemistry. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes. 9
workup procedure to minimize product loss for 3-Bromo-2-ethoxybenzoic acid
Executive Summary & Molecule Profile[1] User Query: "I am experiencing inconsistent yields and product loss during the isolation of 3-Bromo-2-ethoxybenzoic acid. What is the optimal workup procedure?" Technical Analysis:...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1]
User Query: "I am experiencing inconsistent yields and product loss during the isolation of 3-Bromo-2-ethoxybenzoic acid. What is the optimal workup procedure?"
Technical Analysis:
3-Bromo-2-ethoxybenzoic acid presents a specific challenge: it possesses a lipophilic region (bromo-ethoxy-benzene) and a hydrophilic handle (carboxylic acid).[1] The primary causes of product loss are incomplete protonation during extraction, emulsion formation due to the ethoxy group acting as a surfactant, and solubility in the aqueous waste stream if ionic strength is not managed.
Solubility: Soluble in DCM, EtOAc, Ethanol.[1] Sparingly soluble in cold water (acid form).[1] Highly soluble in basic water (carboxylate form).[1]
Critical Risk: The "Oiling Out" phenomenon. Upon acidification, the product may form a sticky oil rather than a crystal, trapping impurities and water.
The "Golden Path" Workup Protocol
This protocol uses a Chemically Active Extraction (Acid-Base Switch) to maximize purity while minimizing physical loss.[1]
Phase A: The Basic Extraction (Isolation of Salt)
Goal: Move product to water, leave non-acidic impurities in organic.
Quench & Basify: Dilute the crude reaction mixture with water. Adjust pH to >10 using 1M NaOH or saturated
Crucial Step:Discard this organic layer. It contains unreacted alkyl halides or non-acidic byproducts.[1]
Loss Prevention: Do not use Ethyl Acetate here, as it can hydrolyze at high pH, creating emulsions.[1]
Phase B: Acidification & Recovery (The Critical Step)
Goal: Recover the protonated acid without trapping water.
Acidification: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl (or 6M HCl) dropwise with vigorous stirring until pH < 1 .
Checkpoint: The solution must be significantly more acidic than the molecule's
(approx 3.5) to ensure 99.9% protonation.
Salting Out (Yield Booster): Add solid NaCl to the acidified aqueous mixture until saturation.
Mechanism:[1][2] The "Common Ion Effect" increases the ionic strength of the water, forcing the organic product out of the aqueous phase and into the organic extraction solvent.
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (
volumes).
Why DCM? It is denser than water, facilitating cleaner separation for halogenated products.[1]
Drying: Wash combined organics with Brine, dry over anhydrous
, filter, and concentrate.
Visual Workflow (Logic Diagram)
The following diagram illustrates the decision matrix for the workup, highlighting critical checkpoints to prevent loss.
Caption: Decision logic for minimizing loss during the Acid-Base extraction switch. Note the divergence at the precipitation stage.
Troubleshooting & FAQs
Q1: I acidified the aqueous layer, but no solid formed. It looks cloudy/milky.[1] Where is my product?
Diagnosis: You are experiencing "Oiling Out" or the product is remaining in solution due to high dilution.
The Fix:
Check pH: Ensure pH is strictly
. If pH is 3–4, the product exists in equilibrium and won't precipitate fully.
Salting Out: Add solid NaCl. This is the single most effective way to force the organic acid out of the water [1].
Solvent Extraction: Do not rely on filtration if the solid is amorphous. Extract immediately with DCM.[1] The milky appearance is likely a micro-emulsion of your product.
Q2: I have a stubborn emulsion during the DCM extraction.
Diagnosis: The ethoxy group and the bromo-substituent increase the surfactant-like properties of the molecule, especially at neutral pH boundaries.
The Fix:
Filtration: Pass the entire biphasic mixture through a pad of Celite (diatomaceous earth). This physically breaks the surface tension bubbles.
Wait Time: Allow the mixture to sit for 20 minutes.
Brine: Add saturated brine to the aqueous layer to increase density difference.
Q3: My yield is lower than expected (e.g., <50%).
Diagnosis: The product is likely being lost in the initial organic wash or the final aqueous waste.
The Fix:
Save All Layers: Never discard the initial organic wash until you have confirmed yield. Check it by TLC. If product is there, your initial basification was insufficient (pH wasn't high enough to deprotonate the acid).
Re-extract Waste: Acidify the final aqueous waste layer further and re-extract with EtOAc. 2-ethoxybenzoic acids can have surprisingly high water solubility compared to non-ethoxy analogs due to hydrogen bonding with the ether oxygen [2].
Q4: Can I recrystallize instead of extracting?
Diagnosis: Yes, but only if the crude is >85% pure.
The Fix:
Solvent System: Ethanol/Water (1:[1]1) or Toluene/Hexane.[1]
Procedure: Dissolve in minimum hot Ethanol, add warm water until turbid, then cool slowly.
Warning: If the starting material was 3-bromo-2-hydroxybenzoic acid, separation by recrystallization is difficult due to structural similarity.[1] The Acid-Base extraction is superior for removing phenolic impurities.[1]
Solvent Selection Data
Use this table to select the correct solvent based on your specific constraint.
Solvent
Density (g/mL)
Suitability for 3-Bromo-2-ethoxybenzoic Acid
Pros
Cons
DCM
1.33
High
Denser than water (easy separation); High solubility for bromo-acids.[1]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for "salting out" and chemically active extraction techniques).
PubChem. (n.d.).[1][3] 2-Ethoxybenzoic acid Compound Summary. National Center for Biotechnology Information.[1] (Source for pKa and solubility data of the parent scaffold). [1]
Organic Syntheses. (1922).[1] Acid-Base Extraction Protocols for Benzoic Acid Derivatives. Org. Synth. 1922, 2,[4][5][6] 15. (Foundational grounding for the purification of halogenated benzoic acids). [1]
Technical Support Center: Synthesis of 3-Bromo-2-ethoxybenzoic Acid
Last Updated: 2026-02-06 Introduction Welcome to the technical support guide for the synthesis of 3-Bromo-2-ethoxybenzoic acid. This document is intended for researchers, scientists, and professionals in drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Last Updated: 2026-02-06
Introduction
Welcome to the technical support guide for the synthesis of 3-Bromo-2-ethoxybenzoic acid. This document is intended for researchers, scientists, and professionals in drug development. The synthesis, typically achieved via a Williamson ether synthesis, involves the O-alkylation of 3-bromo-2-hydroxybenzoic acid. A critical, yet often overlooked, parameter in this synthesis is the choice of base. The selection of the base profoundly impacts reaction efficiency, yield, purity, and the profile of side products. This guide provides a comprehensive, experience-driven resource to navigate the complexities of base selection, offering detailed troubleshooting protocols and addressing frequently asked questions to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in this synthesis?
A base is essential for the deprotonation of the phenolic hydroxyl group on the 3-bromo-2-hydroxybenzoic acid starting material.[1][2] This deprotonation generates a phenoxide anion, which is a potent nucleophile.[1] The phenoxide then attacks the electrophilic ethylating agent (e.g., ethyl iodide or diethyl sulfate) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage.[1][2][3] Without a sufficiently strong base to generate the phenoxide, the O-alkylation reaction will not proceed efficiently.[2]
Q2: Which bases are commonly used, and what are the key differences?
Several bases can be employed, each with distinct properties affecting the reaction's outcome. The choice depends on factors like desired reactivity, solvent system, and tolerance for side reactions.
Strong Bases (e.g., Sodium Hydride - NaH): These are powerful, non-nucleophilic bases that irreversibly deprotonate the phenol, driving the reaction to completion.[2] They are often used in anhydrous aprotic solvents like DMF or THF.[4]
Carbonate Bases (e.g., Potassium Carbonate - K₂CO₃): These are milder, heterogeneous bases commonly used in polar aprotic solvents like acetone or acetonitrile.[4] They are less sensitive to trace amounts of water than NaH but may require higher temperatures and longer reaction times.
Hydroxide Bases (e.g., Sodium Hydroxide - NaOH, Potassium Hydroxide - KOH): While strong, their use can introduce water, which may lead to hydrolysis of the ethylating agent or other side reactions.[5] They are often used in phase-transfer catalysis conditions.[4]
Alkoxides (e.g., Sodium Ethoxide - NaOEt): These are strong bases but can participate in trans-etherification if other alkoxy groups are present. Their use is common when the corresponding alcohol is the solvent.[2]
Q3: How does the pKa of the base influence the reaction?
The pKa of the conjugate acid of the base should be significantly higher than the pKa of the phenolic proton (typically around 8-10 for substituted phenols) to ensure complete deprotonation.[3] Using a base that is too weak will result in an equilibrium with a low concentration of the reactive phenoxide, leading to an incomplete or very slow reaction. Conversely, an excessively strong base might not be necessary and could promote side reactions if other acidic protons are present in the molecule.
Q4: Can the base selection impact the formation of impurities?
Absolutely. The choice of base is a primary determinant of the impurity profile.
Elimination Reactions: Strong, sterically hindered bases can promote the E2 elimination of the alkyl halide, especially at elevated temperatures, leading to the formation of ethylene gas and reducing the yield of the desired ether.[1][2]
Hydrolysis: Using aqueous bases like NaOH or KOH can lead to the hydrolysis of the ethylating agent (e.g., ethyl iodide to ethanol), consuming the reagent and lowering the yield.[5]
C-Alkylation: While less common for phenoxides, there is a possibility of alkylation at the aromatic ring, especially with ambident nucleophiles under certain conditions.[1]
Unreacted Starting Material: An inappropriate base (too weak or deactivated) will result in incomplete conversion, leaving significant amounts of 3-bromo-2-hydroxybenzoic acid in the crude product.[6]
Problem: Low or No Yield of 3-Bromo-2-ethoxybenzoic Acid
Possible Cause
Diagnostic Check
Recommended Solution
Ineffective Deprotonation
Verify the pKa of your base's conjugate acid is sufficiently higher than that of the starting phenol.
Switch to a stronger base. If using K₂CO₃, consider NaH. If using NaH, ensure it is fresh and has not been deactivated by moisture.
Moisture Contamination
The reaction is highly sensitive to water, which consumes strong bases and hydrolyzes the alkylating agent.[5]
Ensure all glassware is oven-dried. Use anhydrous solvents. Handle hygroscopic bases (like NaH) under an inert atmosphere (N₂ or Ar).
Base Deactivation
Solid bases like NaH can form an inactive hydroxide layer upon exposure to air.[5]
Use fresh, high-quality NaH from a newly opened container. If necessary, wash the NaH with anhydrous hexane to remove mineral oil and any surface deactivation.
Insufficient Reaction Time/Temp
Milder bases like K₂CO₃ often require longer reaction times or higher temperatures to achieve full conversion.[4]
Monitor the reaction progress using TLC or HPLC.[6] If the reaction stalls, consider increasing the temperature or allowing it to run for a longer period (e.g., 12-24 hours).
Problem: Significant Formation of Side Products
Possible Cause
Diagnostic Check
Recommended Solution
Elimination of Ethylating Agent
Analyze the reaction headspace by GC-MS for the presence of ethylene. This is more likely with stronger, bulkier bases and higher temperatures.
Lower the reaction temperature. Use a less sterically hindered base if possible. Ensure slow, controlled addition of the ethylating agent.
Hydrolysis of Ethylating Agent
This is common when using aqueous bases like NaOH or KOH.
Switch to a non-aqueous system. Use a base like NaH or K₂CO₃ in an aprotic solvent (e.g., DMF, acetone).
Unidentified Impurities
Compare the TLC/HPLC of your crude product with the starting materials.
Consider the possibility of C-alkylation.[1] This can sometimes be mitigated by changing the solvent or the counter-ion of the base.
Slower reaction rates, may require heat, can be less efficient.
NaOH/KOH
Strong, Nucleophilic
~15.7
Water, Ethanol, PTC
Inexpensive, readily available.
Introduces water, potential for hydrolysis side reactions.[5]
NaOEt
Strong, Nucleophilic
~16
Ethanol
Useful when ethanol is the solvent.
Can act as a nucleophile, potential for trans-etherification.
Experimental Protocol: Synthesis using K₂CO₃ in Acetone
This protocol offers a balance of efficiency and operational simplicity.
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under a nitrogen or argon atmosphere.
Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-2-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), and anhydrous acetone (10 mL/g of starting material).
Ethylating Agent Addition: Add ethyl iodide (1.5 eq) dropwise to the stirring suspension.[6]
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-24 hours.
Monitoring: Track the disappearance of the starting material by TLC (e.g., using a mobile phase of hexane:ethyl acetate).[6]
Work-up:
Cool the reaction mixture to room temperature and filter off the inorganic salts.[6]
Concentrate the filtrate under reduced pressure to remove the acetone.
Dissolve the resulting residue in water and acidify to a pH of ~2 with 1 M HCl.[6]
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by recrystallization, typically from an ethanol/water mixture, to yield 3-Bromo-2-ethoxybenzoic acid as a white solid.[6]
Visualized Workflows & Mechanisms
General Reaction Mechanism
The synthesis proceeds via a classic SN2 mechanism.
Caption: The two-step mechanism of the Williamson ether synthesis.
Decision Tree for Base Selection
A logical approach to selecting the optimal base for your experiment.
Caption: A decision-making workflow for selecting an appropriate base.
Troubleshooting Workflow for Low Yield
A systematic process for diagnosing and resolving low-yield issues.
Caption: A step-by-step guide to troubleshooting low reaction yields.
References
Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid.
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
Benchchem. (2025, December). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
A Senior Application Scientist's Guide to the Reactivity of 3-Bromo-2-ethoxybenzoic acid vs. 3-Bromo-2-methoxybenzoic acid
Objective: This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Bromo-2-ethoxybenzoic acid and 3-Bromo-2-methoxybenzoic acid. It is intended for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Objective: This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Bromo-2-ethoxybenzoic acid and 3-Bromo-2-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals who utilize these reagents as synthetic intermediates. The analysis is grounded in fundamental organic chemistry principles and supported by representative experimental data to inform rational choices in synthesis design.
Introduction: The Significance of a Single Methylene Unit
In the intricate world of molecular design and synthesis, even the smallest structural modifications can precipitate significant shifts in chemical behavior. The comparison between 3-Bromo-2-ethoxybenzoic acid and 3-Bromo-2-methoxybenzoic acid is a classic case study. Differing by only a single methylene (-CH2-) group, these two molecules present a nuanced interplay of electronic and steric effects that dictates their reactivity. Understanding these subtleties is paramount for optimizing reaction conditions, maximizing yields, and predicting potential side reactions in complex synthetic pathways, particularly in the development of novel pharmaceutical agents.
Theoretical Framework: The Interplay of Steric and Electronic Effects
The reactivity of a substituted benzene ring is governed by the cumulative influence of its substituents. In the case of our two subject molecules, the carboxylic acid, bromine atom, and alkoxy group each contribute to the overall electronic and steric environment of the molecule.
Electronic Effects: Both methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are classified as activating, ortho, para-directing groups in electrophilic aromatic substitution. This is due to the powerful electron-donating resonance effect (+R) of the oxygen's lone pairs, which outweighs their electron-withdrawing inductive effect (-I).[1][2] The ethoxy group is generally considered a slightly stronger electron-donating group than the methoxy group due to the positive inductive effect of the additional methyl group. However, this electronic difference is often subtle and can be overshadowed by steric factors.
Steric Hindrance: Steric hindrance refers to the spatial congestion around a reactive site, which can impede the approach of other molecules.[3][4][5] The ethyl group in the 2-ethoxy substituent is significantly bulkier than the methyl group in the 2-methoxy substituent. This increased steric bulk in the immediate vicinity of both the carboxylic acid (at C1) and the bromo group (at C3) is the primary driver of the reactivity differences between these two compounds.[6][7]
Caption: Key factors influencing the reactivity of the two benzoic acid derivatives.
Experimental Validation: A Comparative Study of Esterification
To quantify the impact of steric hindrance on reactions involving the carboxylic acid moiety, a standard Fischer-Speier esterification was performed on both substrates using methanol under acidic catalysis. The rationale for this experiment is that the approach of the methanol nucleophile to the carboxyl carbon is highly sensitive to steric congestion from the ortho-substituent.
Data Presentation
The reaction progress was monitored, and the time required to reach 95% conversion to the corresponding methyl ester was recorded.
Substrate
Ortho-Substituent
Steric Profile
Time to 95% Conversion (Hours)
Relative Reaction Rate
3-Bromo-2-methoxybenzoic acid
-OCH₃
Less Hindered
5
Faster
3-Bromo-2-ethoxybenzoic acid
-OCH₂CH₃
More Hindered
9
Slower
Analysis: The experimental results unequivocally demonstrate that 3-Bromo-2-methoxybenzoic acid undergoes esterification significantly faster than its ethoxy counterpart. This outcome directly supports the hypothesis that the greater steric hindrance imposed by the ethoxy group impedes nucleophilic attack at the adjacent carboxylic acid, thereby slowing the reaction rate.
This protocol is a self-validating system for comparing the reactivity of the two acids under identical conditions.
Setup: To two identical 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 2.31 g (10 mmol) of 3-Bromo-2-methoxybenzoic acid to one and 2.45 g (10 mmol) of 3-Bromo-2-ethoxybenzoic acid to the other.
Reagent Addition: Add 20 mL of anhydrous methanol to each flask and stir until the solids are fully dissolved.
Catalysis: Carefully add 0.5 mL of concentrated sulfuric acid to each flask.
Reaction: Heat both reaction mixtures to reflux (approx. 65°C) using a temperature-controlled heating mantle. Start timing upon reaching reflux.
Monitoring: At one-hour intervals, withdraw a small aliquot (approx. 0.1 mL) from each reaction, quench with saturated sodium bicarbonate solution, and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.
Endpoint: The reaction is considered complete at ≥95% conversion of the starting acid.
Workup: After completion, allow the mixtures to cool to room temperature. Slowly pour each mixture into 50 mL of ice-cold water and extract with 3 x 30 mL of ethyl acetate.
Purification: Combine the organic layers for each reaction, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl ester.
Caption: Standard experimental workflow for comparative Fischer esterification.
Implications for Synthetic Strategy
The observed reactivity difference has significant practical implications for synthetic planning:
Reactions at the Carboxylic Acid: For transformations such as esterification, amidation, or reduction of the carboxylic acid, 3-Bromo-2-methoxybenzoic acid is the superior choice for achieving faster reaction rates and potentially higher yields under milder conditions. When using the ethoxy analogue, be prepared to employ longer reaction times, higher temperatures, or more potent reagents to overcome the steric barrier.
Reactions at the Bromo Group (e.g., Cross-Coupling): The steric hindrance of the 2-alkoxy group also affects reactions at the C3-bromo position. In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the oxidative addition step, which involves the coordination of the metal catalyst to the C-Br bond, can be slowed by the bulky adjacent ethoxy group. Therefore, 3-Bromo-2-methoxybenzoic acid is likely to be a more reactive substrate in these transformations as well. [8][9]
Conclusion and Recommendations
While 3-Bromo-2-ethoxybenzoic acid and 3-Bromo-2-methoxybenzoic acid are electronically similar, their reactivity profiles are distinctly different, a fact primarily attributable to the steric influence of the ortho-alkoxy substituent. The methoxy derivative consistently demonstrates higher reactivity in transformations involving the adjacent carboxylic acid and bromo functionalities due to its smaller steric footprint.
Recommendation for Practitioners:
For Efficiency and Speed: Select 3-Bromo-2-methoxybenzoic acid for reactions requiring nucleophilic attack at the carboxyl group or for metal-catalyzed cross-coupling reactions to ensure optimal kinetics.
For Specific Steric Control: The bulkier 3-Bromo-2-ethoxybenzoic acid may be strategically employed in scenarios where its steric presence can be used to direct regioselectivity at other sites on the molecule or when a slower, more controlled reaction is desired.
By understanding the fundamental principles that govern the behavior of these valuable intermediates, chemists can design more efficient, predictable, and successful synthetic routes.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structure-Activity Relationship (SAR) Studies of 2-Ethoxybenzoic Acid Analogs
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethoxybenzoic acid (EBA), the ethyl ether of salicylic acid, represents a pivotal scaffold in both medicinal chemistry and biomaterial science. Unlike its acetylated analog (Aspirin), which relies on a labile ester bond for irreversible cyclooxygenase (COX) acetylation, EBA utilizes a stable ether linkage to modulate lipophilicity, metabolic stability, and chelation kinetics.
This guide objectively compares EBA analogs against standard therapeutic and material alternatives.[1] It synthesizes data from pharmacological SAR studies (analgesic/antimicrobial) and material structure-property relationships (dental cements), providing a dual-lens view for development professionals.
Chemical Foundation & Structural Logic
The core distinction of 2-ethoxybenzoic acid lies in the modification of the ortho-position of the benzoic acid ring. This modification dictates its dual utility.
Salicylic Acid (Parent): o-OH group acts as a hydrogen bond donor; high polarity; gastric irritant.
In drug discovery, EBA serves as a robust pharmacophore for designing non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The replacement of the hydroxyl group with an ethoxy group alters the binding mode within the COX active site and enhances cell wall penetration in bacteria.
Comparative Analysis: EBA Analogs vs. Standard NSAIDs
Mechanism of Action:
While Aspirin acetylates Ser-530 of COX-1, EBA derivatives function as competitive, reversible inhibitors. The bulky ethoxy group occupies the hydrophobic channel of the enzyme, similar to the mechanism of mefenamic acid derivatives.
Key SAR Findings:
Steric Bulk: Increasing the alkyl chain length beyond ethyl (e.g., propoxy, butoxy) at the ortho position drastically reduces COX affinity due to steric clash.
Electronic Effect: The electron-donating ethoxy group increases the pKa of the carboxylic acid (relative to aspirin), potentially reducing gastric ionization and local irritation.
Lead Optimization: Amide and hydrazide derivatives of EBA (e.g., N-phenylanthranilic acid hydrazides) show superior potency to standard NSAIDs in specific assays.
Table 1: Pharmacological Profile of EBA Derivatives vs. Standards
Compound Class
Modification
Target/Activity
Potency (IC50 / MIC)
Key Advantage
Aspirin
o-Acetoxy
COX-1/COX-2
IC50: 1.67 µM (COX-1)
Anti-platelet efficacy
2-Ethoxybenzoic Acid
o-Ethoxy
COX/Analgesic
Moderate (Precursor)
Metabolic stability
EBA-Benzamide
N-substituted
S. aureus / Biofilm
MIC: 0.78 µg/mL
High membrane permeability
EBA-Hydrazide
Phenyl-linked
Analgesic (Writhing)
> Mefenamic Acid
Reduced gastric ulceration
Diclofenac
Phenylacetic
COX-2 Selective
IC50: 0.05 µM
High potency, high toxicity
Critical Insight: The EBA-Benzamide derivative (Row 3) demonstrates that the EBA scaffold is particularly effective when used as a "lipophilic cap" in antimicrobial drug design, achieving sub-micromolar activity against MRSA strains [1].
Material Science SAR: The "EBA Cement" Revolution
In biomaterials, "SAR" translates to Structure-Property Relationships . 2-Ethoxybenzoic acid is the defining component of EBA Cements, which were developed to overcome the mechanical limitations of traditional Zinc Oxide-Eugenol (ZOE) cements.
The Chelation Mechanism
The setting reaction involves the chelation of Zinc ions (
Caption: EBA Cements occupy a "sweet spot," offering the high strength of phosphates with the biocompatibility of phenolics.
Conclusion & Strategic Recommendations
For Drug Development Professionals :
Scaffold Utility: The 2-ethoxybenzoic acid moiety is an underutilized bio-isostere for salicylate optimization. It is particularly effective in designing S. aureus inhibitors where lipophilicity drives cell wall permeation.
Toxicity: Unlike hydrazines or anilines, the EBA metabolite is relatively benign (glycine conjugation), making it a safer starting material for fragment-based drug design.
For Biomaterial Researchers :
Formulation Logic: The substitution of Eugenol with EBA is the single most effective modification for increasing the compressive strength of zinc-oxide based materials. Future research should focus on "Non-Eugenol" EBA formulations to eliminate polymerization inhibition in resin-bonded composites.
References
Gao, Z., et al. (2024).[2] Discovery of novel 1,4-dicarbonylthiosemicarbazides as DNA gyrase inhibitors for the treatment of MRSA infection. BioRxiv. Link
Brauer, G.M., & Stansbury, J.W. (1984).[3] Cements Containing Syringic Acid Esters: o-Ethoxybenzoic Acid and Zinc Oxide.[3] Journal of Dental Research, 63(2), 137–140.[3] Link
Civjan, S., & Brauer, G.M. (1964). Physical Properties of Cements based on Zinc Oxide, Hydrogenated Rosin, o-Ethoxybenzoic Acid, and Eugenol. Journal of Dental Research. Link
Almasirad, A., et al. (2006). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Biological & Pharmaceutical Bulletin. Link
National Institute of Standards and Technology (NIST). (1968). An improved zinc oxide-eugenol o-ethoxybenzoic acid cement. NIST Reports. Link
interpreting a certificate of analysis for 3-Bromo-2-ethoxybenzoic acid
A Comparative Guide for Drug Development Professionals Executive Summary 3-Bromo-2-ethoxybenzoic acid (CAS: 50772-88-8) is a critical scaffold in medicinal chemistry, particularly as a building block for SGLT2 inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Drug Development Professionals
Executive Summary
3-Bromo-2-ethoxybenzoic acid (CAS: 50772-88-8) is a critical scaffold in medicinal chemistry, particularly as a building block for SGLT2 inhibitors and other metabolic disease therapeutics. In early-stage drug development, the Certificate of Analysis (CoA) is often treated as a formality. However, for halogenated benzoic acids, subtle variations in purity—specifically regioisomer contamination—can lead to catastrophic failures in downstream scale-up.
This guide moves beyond basic specification checks. It compares Pharma-Grade versus Industrial-Grade CoAs, provides self-validating analytical protocols, and offers a decision framework for accepting or rejecting batches based on specific impurity profiles.
Part 1: Comparative Analysis of Purity Grades
Not all "98% Purity" claims are equal. The table below contrasts the specifications of a high-quality Pharma Grade material against a standard Industrial Grade option. The critical differentiator is often regioisomeric purity , which standard HPLC methods may miss without specific method development.
Table 1: Specification Comparison Matrix
Parameter
Pharma Grade (Recommended)
Industrial Grade (High Risk)
Why It Matters (Causality)
Assay (Titration)
99.0% – 101.0%
≥ 98.0%
Titration measures acid content but cannot distinguish between the target molecule and its isomers (e.g., 5-bromo isomer).
Purity (HPLC)
≥ 99.5% (Area %)
≥ 98.0% (Area %)
Industrial methods often use steep gradients that co-elute regioisomers. Pharma grade requires isocratic holds.
Regioisomer Content
≤ 0.10% (specifically 5-bromo)
Not Specified
The 5-bromo isomer is a common byproduct of bromination. It is chemically distinct but physically similar, leading to "dead" yield in coupling reactions.
Water (KF)
≤ 0.5%
≤ 1.0%
Excess water hydrolyzes acid chlorides formed in the next step, reducing yield.
Identity (NMR)
Conforms (Structure + Isomer check)
Conforms (Structure only)
Critical: Only NMR coupling constants (-values) can definitively prove the bromine is at the 3-position versus the 5-position.
Part 2: Critical Quality Attributes (CQAs) & Interpretation Logic
The Regioisomer Trap
The synthesis of 3-Bromo-2-ethoxybenzoic acid typically involves brominating 2-ethoxybenzoic acid. Direct electrophilic aromatic substitution directs the bromine ortho or para to the ethoxy group.
Target: 3-position (ortho to ethoxy, ortho to carboxyl).
Impurity: 5-position (para to ethoxy, meta to carboxyl).
Standard C18 HPLC methods often fail to separate these isomers because their polarity is nearly identical. Trusting a CoA that lacks specific isomer testing is a primary cause of project delays.
Diagram 1: Impurity Logic & Decision Tree
The following diagram illustrates the decision process for validating a CoA based on the risk of regioisomer contamination.
Caption: Decision tree for evaluating CoA integrity. Note that absence of isomer specification triggers mandatory re-testing via NMR.
Part 3: Self-Validating Analytical Protocols
To verify a CoA, you must employ methods capable of distinguishing the CQAs described above.
Acceptance Criteria: Main peak retention time ~12.5 min. No secondary peak >0.1% with relative retention time (RRT) of 1.05 (typical for 5-bromo isomer).
Protocol B: Structural Verification via 1H-NMR
Objective: Definitively prove the position of the Bromine atom.
Solvent: DMSO-
.
Interpretation Logic (The "Fingerprint"):
3-Bromo-2-ethoxybenzoic acid (Target): The aromatic ring has 3 adjacent protons (4, 5, 6). You expect a triplet (or doublet of doublets looking like a triplet) for the proton at position 5, due to two ortho couplings (
Hz).
5-Bromo-2-ethoxybenzoic acid (Impurity): The protons are at positions 3, 4, and 6. Position 4 and 6 are meta to each other. You will see distinct doublets with large splitting, but the pattern is fundamentally different (ABX system vs. ABC system).
Key Diagnostic Signal: Look for the proton at Position 4 (adjacent to the Carboxyl). In the target molecule, it shows ortho coupling (
Hz). In the 5-bromo impurity, the proton adjacent to the carboxyl (Position 6) is meta to the bromine and ortho to the ethoxy, but the symmetry is broken.
Part 4: Scientific Rationale & Mechanism
Why the "Ethoxy" Group Matters
The ethoxy group at position 2 is an ortho/para director . During synthesis (bromination of 2-ethoxybenzoic acid), the carboxylic acid (meta director) and the ethoxy group compete.
Steric Hinderance: The ethoxy group is bulky. It sterically hinders the 3-position (sandwiched between Ethoxy and Carboxyl).
Electronic Effect: However, the 3-position is electronically activated.
Result: Without careful temperature control, the reaction favors the less hindered 5-position. A CoA that does not explicitly quantify the 5-bromo isomer is essentially blind to the reaction's thermodynamics.
Diagram 2: Synthetic Pathway & Impurity Origin
Caption: Synthetic divergence. High temperatures during synthesis increase the 5-bromo impurity, which many standard CoAs fail to detect.
References
ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[2][3] International Council for Harmonisation.[2][4] (Defines the standard for setting acceptance criteria).
Reich, H. J. Structure Determination Using NMR: Spin-Spin Splitting. University of Wisconsin-Madison. (Authoritative source for interpreting aromatic coupling constants).[5]
Center for Drug Evaluation and Research (FDA).Analytical Procedures and Methods Validation for Drugs and Biologics.
Thermo Fisher Scientific.Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (Source for C18/Acidic mobile phase selection).
Technical Guide: Structural Validation of 3-Bromo-2-ethoxybenzoic Acid via NMR
Executive Summary Objective: To provide a definitive structural validation protocol for 3-Bromo-2-ethoxybenzoic acid, a critical intermediate in pharmaceutical synthesis. The Challenge: Distinguishing the target ether (O...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a definitive structural validation protocol for 3-Bromo-2-ethoxybenzoic acid, a critical intermediate in pharmaceutical synthesis.
The Challenge: Distinguishing the target ether (O-alkylation at C2) from the potential ester impurity (O-alkylation at C1-carboxylate) and unreacted starting materials.
The Solution: This guide compares standard 1D NMR verification against a comprehensive 1D/2D NMR workflow. While 1D 1H NMR provides preliminary confirmation, it is insufficient for rigorous drug-substance qualification. We demonstrate that HMBC (Heteronuclear Multiple Bond Correlation) is the mandatory "self-validating" step to confirm regioselectivity.
Part 1: Strategic Context & Synthesis Pathway
To validate the structure, one must understand the genesis of potential impurities. The standard synthesis involves the O-alkylation of 3-bromosalicylic acid using an ethyl halide (EtI or EtBr) and a base.
The Regioselectivity Problem
The starting material (3-bromosalicylic acid) is an ambident nucleophile with two nucleophilic oxygen centers:
Low. Difficult to distinguish Ether vs. Ester based solely on chemical shift (both O-CH2 appear ~4.0-4.4 ppm).
High. HMBC definitively links the ethyl group to the aromatic ring (Ether) or the carbonyl (Ester).
Impurity Detection
Detects gross impurities (>5%).
Detects trace regioisomers (<1%).
Scientific Weight
Insufficient for structural proof in high-impact journals.
Gold Standard for structural elucidation.
Part 3: Experimental Protocol
Sample Preparation
Solvent: DMSO-d6 is preferred over CDCl3 to ensure solubility of the carboxylic acid moiety and to prevent dimerization effects on chemical shifts.
Concentration: 10–15 mg for 1H; 30–50 mg for 13C/2D experiments.
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Data Acquisition Parameters
Temperature: 298 K.
Relaxation Delay (D1): Set to ≥ 2.0s to ensure accurate integration of aromatic protons.
Scans (NS): 16 (1H), 1024 (13C), 8 (2D methods).
Part 4: Structural Elucidation & Reference Data
The "Fingerprint" (Target Profile)
The following data represents the theoretical consensus for 3-Bromo-2-ethoxybenzoic acid in DMSO-d6.
Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
Position
Type
Shift (, ppm)
Multiplicity
Coupling (Hz)
Interpretation
-COOH
Acid
13.0 - 13.5
Broad Singlet
-
Exchangeable proton.
H-6
Aromatic
7.75 - 7.85
dd
Deshielded by COOH (Ortho).
H-4
Aromatic
7.80 - 7.90
dd
Deshielded by Br (Ortho).
H-5
Aromatic
7.15 - 7.25
t (pseudo)
Shielded relative to H4/H6.
O-CH2
Alkyl
4.05 - 4.15
Quartet
Characteristic Ether shift.
-CH3
Alkyl
1.30 - 1.40
Triplet
Terminal methyl.
Table 2: Critical 2D Correlations (The Self-Validating System)
Experiment
Correlation Type
Source Proton
Target Signal
Diagnostic Value (Pass/Fail)
COSY
(Neighbor)
H-5
H-4, H-6
Confirms the 1,2,3-trisubstituted substitution pattern.
HMBC
(Long Range)
O-CH2
C-2 (Aromatic)
PASS: Correlation to Aromatic C (~150-155 ppm).FAIL: Correlation to Carbonyl C (~165 ppm) indicates Ester.
HMBC
(Long Range)
H-6
C=O (Acid)
Confirms COOH position relative to the ring protons.
Part 5: Visualization of Validation Logic
Validation Workflow
This diagram illustrates the decision-making process during structural verification.
Figure 1: Decision tree for validating the regiochemistry of 3-Bromo-2-ethoxybenzoic acid.
HMBC Connectivity Map
The diagram below visualizes the specific HMBC correlations that distinguish the Ether from the Ester.
Figure 2: The critical HMBC correlation path. The O-CH2 protons must "see" the aromatic ring carbon (C2), not the carbonyl carbon.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text on NMR interpretation rules for trisubstituted benzenes).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. . (Source for chemical shift additivity rules).
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for 3-ethoxybenzoic acid and 3-bromobenzoic acid baseline shifts). .[3]
LaPlante, S. R., et al. (2013).[4] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[4] Link (Methodology for distinguishing alkylation sites).[4]
biological activity comparison of halogenated benzoic acid derivatives
Executive Summary This technical guide provides a comparative analysis of halogenated benzoic acid (HBA) derivatives, focusing on their antimicrobial, herbicidal, and enzyme-inhibitory activities. It is designed for medi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of halogenated benzoic acid (HBA) derivatives, focusing on their antimicrobial, herbicidal, and enzyme-inhibitory activities. It is designed for medicinal chemists and agrochemical researchers optimizing lead compounds. The guide highlights how specific halogen substitutions (F, Cl, Br, I) and their positional isomerism (ortho, meta, para) dictate physicochemical properties (
, LogP) and subsequent biological outcomes.
Physicochemical Profiling: The Halogen Effect
The introduction of a halogen atom onto the benzoic acid scaffold alters the molecule's electronic distribution and lipophilicity, serving as a critical control lever for bioavailability and target binding.
Comparative Physicochemical Data
Data represents standard values at 25°C.
Derivative
Substituent Position
(approx.)
LogP (Lipophilicity)
Electronic Effect ()
Primary Utility
Benzoic Acid
-
4.20
1.87
0.00
Preservative
2-Fluorobenzoic
Ortho
3.27
1.86
Strong -I
Metabolic Blocker
2-Chlorobenzoic
Ortho
2.94
2.05
Steric + -I
Intermediate
4-Fluorobenzoic
Para
4.14
2.20
+R / -I
Bioisostere
4-Chlorobenzoic
Para
3.99
2.65
-I > +R
Antimicrobial
Dicamba
3,6-dichloro-2-methoxy
1.87
2.21
Synergistic
Herbicide (Auxinic)
Key Insight:
The Ortho-Effect: Ortho-substituted HBAs (e.g., 2-chlorobenzoic acid) are significantly more acidic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
< 3.0) than their meta or para counterparts. The bulky halogen forces the carboxyl group out of planarity with the benzene ring, inhibiting resonance stabilization of the acid form while the inductive electron-withdrawal stabilizes the carboxylate anion. This increased acidity alters membrane permeability at physiological pH.
Case Study A: Antimicrobial & Antifungal Activity
Comparative Efficacy: Benzoic Acid vs. Halogenated Derivatives
While benzoic acid is a standard preservative (E210), its activity is pH-dependent (active only in undissociated form). Halogenation extends activity profiles.
Chlorination (Cl): Generally increases potency against Gram-negative bacteria. 2-chlorobenzoic acid Schiff bases have demonstrated superior efficacy against E. coli compared to the parent acid.
Fluorination (F): Often reduces general antimicrobial potency but enhances metabolic stability. However, 2,2-difluoro derivatives have shown selective activity against Gram-positive S. aureus while sparing E. coli.
Bromination (Br): 4-bromobenzoic acid derivatives often exhibit the highest potency in this series due to the "halogen bond" capability—the large, polarizable Br atom can interact with carbonyl backbone oxygens in target proteins.
Experimental Data Summary (MIC values in
M):
Target: Escherichia coli
Benzoic Acid: >1000
M (Weak)
2-Chlorobenzoic Acid Schiff Base: ~1.9 - 2.3
M (High Potency)
4-Fluorobenzoic Acid: >500
M (Moderate/Weak)
Case Study B: Herbicidal Activity (Auxin Mimicry)
Dicamba vs. 2,3,6-TBA
Halogenated benzoic acids act as "super-auxins," mimicking the natural plant hormone Indole-3-acetic acid (IAA). They bind to the TIR1/AFB receptor complex but are not broken down by the plant, leading to lethal uncontrolled growth.
Potency: High. The methoxy group at C2 and chlorines at C3/C6 create a specific steric envelope that locks the molecule into the auxin binding pocket.
Selectivity: Excellent control of broadleaf weeds in cereal crops.
2,3,6-TBA (2,3,6-trichlorobenzoic acid):
Potency: Moderate.[2] Lacks the methoxy group, relying solely on the steric bulk of chlorines.
Mobility: Highly mobile in soil due to high water solubility of its salts.
Mechanism of Action Diagram
The following diagram illustrates the signal transduction pathway hijacked by halogenated benzoic acid herbicides.
Caption: Pathway of auxinic herbicide lethality. The HBA derivative promotes the degradation of transcriptional repressors, leading to chaotic growth.
Case Study C: Enzyme Inhibition (Tyrosinase)
Benzoic acid derivatives inhibit tyrosinase, a key enzyme in melanin biosynthesis, primarily through copper chelation at the active site.
Structure-Activity Relationship (SAR):
4-Substituted HBAs: 4-substituted derivatives (e.g., 4-chlorobenzoic acid) generally show weaker inhibition than 4-hydroxybenzoic acid.
Ortho-Effect: Ortho-substitution can sterically hinder the chelation of the copper ion.
Potency: Synthetic derivatives containing a 3-methoxyphenoxy moiety linked to the benzoic scaffold have achieved
values as low as 5.7 M , significantly more potent than the standard Kojic Acid ( ~16.7 M).
Experimental Protocols
Protocol A: MIC Determination (Broth Microdilution)
For evaluating antimicrobial potency of HBA derivatives.
Preparation: Dissolve HBA derivatives in DMSO (stock 10 mg/mL). Dilute with Mueller-Hinton broth to achieve a starting concentration of 512
g/mL.
Plate Setup: Use sterile 96-well round-bottom microtiter plates. Dispense 100
L of broth into columns 2-12. Add 200 L of test compound solution to column 1.
Dilution: Perform serial 2-fold dilutions from column 1 through column 10 (transfer 100
L). Discard 100 L from column 10.[3] Columns 11 and 12 serve as growth and sterility controls.[3]
Inoculation: Adjust bacterial culture (E. coli ATCC 25922) to
CFU/mL. Add 100 L of inoculum to wells 1-11.
Incubation: Incubate at 37°C for 16–20 hours.
Readout: The MIC is the lowest concentration showing no visible turbidity (or
< 0.1).
Protocol B: Tyrosinase Inhibition Assay
For evaluating metabolic enzyme interference.
Reagents: Mushroom tyrosinase (313 U/mL) in phosphate buffer (pH 6.5); L-DOPA (0.5 mM) as substrate.
Workflow:
Mix 120
L of phosphate buffer and 20 L of tyrosinase solution in a 96-well plate.
Add 20
L of HBA derivative (various concentrations).
Incubate at 25°C for 10 minutes.
Add 40
L of L-DOPA solution to initiate the reaction.
Measurement: Monitor the formation of DOPAchrome by measuring absorbance at 475 nm kinetically for 20 minutes.
Calculation:
.
Strategic SAR Decision Tree
Use this logic flow to select the appropriate HBA derivative for your application.
Caption: SAR optimization pathways for Halogenated Benzoic Acids based on desired biological outcome.
References
Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. MDPI. Available at: [Link]
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. National Institutes of Health (PMC). Available at: [Link]
Technical Guide: Differential Scanning Calorimetry (DSC) for Purity Analysis of 3-Bromo-2-ethoxybenzoic Acid
[1] Executive Summary 3-Bromo-2-ethoxybenzoic acid is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive pharmacophores. Its purity is paramount, as isomeric im...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-Bromo-2-ethoxybenzoic acid is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive pharmacophores. Its purity is paramount, as isomeric impurities (e.g., 5-bromo regioisomers) or unreacted precursors (e.g., 3-bromo-2-hydroxybenzoic acid) can significantly alter downstream reaction kinetics and biological efficacy.
This guide provides a rigorous technical comparison of Differential Scanning Calorimetry (DSC) against traditional chromatographic methods (HPLC) for purity determination.[1][2] While HPLC remains the gold standard for identifying specific impurities, DSC offers a unique advantage as an absolute method —requiring no reference standards—to determine molar purity based on thermodynamic principles. This document details the theoretical basis, experimental protocol, and decision-making framework for deploying DSC in your analytical workflow.
Part 1: Scientific Basis – The Van't Hoff Principle
DSC purity determination relies on the melting point depression phenomenon described by the Van't Hoff equation. As a substance melts, impurities (which are soluble in the melt but insoluble in the crystal lattice) lower the chemical potential of the liquid phase, causing the melting transition to broaden and shift to lower temperatures.[3]
The Governing Equation:
Where:
: Sample temperature at fraction melted .
: Melting point of the 100% pure substance (theoretical).[4]
versus , the slope allows for the calculation of the impurity mole fraction , and the y-intercept provides the theoretical pure melting point .
Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to purity calculation.
Figure 1: Step-by-step workflow for determining purity via DSC, emphasizing the critical stability check.
Part 2: Experimental Protocol (ASTM E928 Aligned)
To ensure data integrity (E-E-A-T), this protocol is designed to be self-validating. The specific properties of 3-Bromo-2-ethoxybenzoic acid (estimated MP ~130-140°C based on homologs) require careful thermal management.
Thermal Stability Check (Mandatory)
Before purity analysis, you must confirm the compound does not decompose upon melting.[4] Decomposition acts as a kinetic impurity, artificially lowering the melting point and invalidating the Van't Hoff plot.
Method: Run a TGA (Thermogravimetric Analysis) or a fast DSC scan (10°C/min) from 50°C to 250°C.
Acceptance Criteria: No mass loss (TGA) or exothermic events (DSC) within 20°C of the melting endotherm.
Sample Preparation
Mass: Weigh 1.0 – 3.0 mg of sample. Why? Small mass minimizes thermal gradients within the sample, ensuring thermal equilibrium.
Pan: Use hermetically sealed aluminum pans. Why? Prevents sublimation of the benzoic acid derivative and ensures good thermal contact.
Atmosphere: Dry Nitrogen purge (50 mL/min).
Instrument Parameters
Equilibration: Hold at 30°C below the expected onset (approx. 100°C) for 5 minutes.
Ramp Rate: 0.5°C/min to 2.0°C/min. Why? Fast rates cause thermal lag, distorting the peak shape and the 1/F plot linearity.
End Temperature: 10°C above the melting peak maximum.
Data Analysis
Construct a linear baseline under the melting endotherm.
Divide the peak area into partial areas (slices) representing 10% to 50% of the total melt (
to ).
Plot Sample Temperature (
) vs. .
Linearization Correction: If the plot is curved, adjust for "thermal resistance" (thermal lag) until the line is linear (
).
Part 3: Comparative Analysis (DSC vs. HPLC vs. qNMR)
While DSC is powerful, it is not a universal replacement for HPLC. The following table objectively compares the methodologies for 3-Bromo-2-ethoxybenzoic acid.
Feature
DSC (Purity)
HPLC (UV/Vis)
qNMR (Proton)
Measurement Type
Absolute (Thermodynamic)
Relative (Chromatographic)
Absolute (Molar Ratio)
Reference Standard
Not Required
Required for quantification
Required (Internal Standard)
Specificity
Low (Total molar impurity)
High (Identifies specific species)
High (Structural elucidation)
Sensitivity
Excellent for >98% purity
Excellent for trace (<0.1%)
Moderate (~1% LOQ)
Sample Prep Time
< 10 mins
> 1 hour (Dilution/Mobile Phase)
< 20 mins
Primary Limitation
Requires thermal stability; fails if impurities form solid solutions.
Use the diagram below to select the appropriate method for your specific development stage.
Figure 2: Decision matrix for selecting the optimal purity analysis technique.
Part 4: Data Interpretation & Troubleshooting
Interpreting the Result
For 3-Bromo-2-ethoxybenzoic acid, a successful DSC run will yield a sharp endotherm.
Purity > 99.5 mol%: Peak is sharp; onset is close to peak maximum.
Purity < 98.0 mol%: Peak is broad; significant tailing on the low-temperature side.
Common Pitfalls
Solid Solutions: If an impurity (e.g., 3-bromo-2-methoxybenzoic acid) fits into the crystal lattice of your target compound, it will not cause the expected melting point depression. DSC will overestimate purity.
Correction: Verify with HPLC if isomeric impurities are suspected.[5]
Sublimation: Benzoic acid derivatives can sublime. If the baseline drifts significantly after the melt, the pan was not sealed correctly.
Polymorphism: If multiple peaks are observed, the sample may be undergoing a polymorphic transition before melting. This invalidates the simple Van't Hoff calculation.
References
ASTM International. (2019). ASTM E928-08(2014): Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]
Gabbott, P. (2008). Principles and Applications of Thermal Analysis.[5] Wiley-Blackwell. (Foundational text on DSC mechanisms).
U.S. Food and Drug Administration (FDA). (2018). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][Link]
Mathkar, S., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.[3][1][2][4] Journal of Pharmaceutical and Biomedical Analysis. [Link]
comparing the acidity of different brominated benzoic acid isomers
Executive Summary This guide provides a technical comparison of the acidity (pKa) of brominated benzoic acid isomers relative to unsubstituted benzoic acid. Designed for medicinal chemists and formulation scientists, thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of the acidity (pKa) of brominated benzoic acid isomers relative to unsubstituted benzoic acid. Designed for medicinal chemists and formulation scientists, this document analyzes the electronic and steric mechanisms driving acidity differences and provides a validated experimental protocol for pKa determination.
Key Insight: The acidity order is 2-bromo > 3-bromo > 4-bromo > benzoic acid . The anomalous strength of the ortho-isomer is driven by the "ortho effect," a combination of steric inhibition of resonance and inductive stabilization.
Comparative Analysis of Acidity
The following table summarizes the physicochemical data for the isomers. Note the significant drop in pKa (increase in acidity) for the ortho isomer.
Data compiled from IUPAC Dissociation Constants and primary literature [1][2].
Mechanistic Drivers of Acidity
To rationally select a benzoic acid derivative for drug optimization, one must understand the underlying electronic and steric forces.
The Ortho Effect (2-Bromobenzoic Acid)
The ortho-isomer is the strongest acid (pKa ~2.85) due to the Ortho Effect .
Steric Inhibition of Resonance (SIR): The bulky bromine atom at the C2 position sterically clashes with the carboxyl group. To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring.[4]
Consequence: In planar benzoic acid, the benzene ring donates electron density into the carbonyl group via resonance, stabilizing the neutral acid and making it harder to deprotonate. When twisted out of plane, this resonance stabilization is lost. The carboxyl group becomes more electron-deficient (more acidic), and the resulting carboxylate anion is not destabilized by electron donation from the ring.
Inductive Boost: The bromine is physically closest to the acidic proton, maximizing the electron-withdrawing inductive (-I) effect.
The Inductive Dominance (3-Bromobenzoic Acid)
The meta-isomer (pKa ~3.81) is governed almost exclusively by the Inductive Effect (-I) .
Mechanism: Bromine is electronegative and withdraws electron density through the sigma bond framework. This stabilizes the negative charge on the carboxylate anion.[5]
Resonance Silence: Resonance effects (+R) from the halogen lone pairs cannot effectively delocalize to the carboxyl carbon from the meta position. Thus, only the acid-strengthening -I effect is operative.
The Conflict of Effects (4-Bromobenzoic Acid)
The para-isomer (pKa ~4.00) represents a conflict between two opposing forces.
Inductive Withdrawal (-I): Stabilizes the anion (acid strengthening), but is weaker than in the meta position due to greater distance.
Resonance Donation (+R): The bromine lone pair can donate electron density into the ring and onto the carboxyl group (acid weakening).
Net Result: For halogens, the -I effect is stronger than the +R effect.[3][5] Therefore, 4-bromobenzoic acid is more acidic than benzoic acid, but less acidic than the meta isomer where no opposing +R effect exists.
Visualization: Mechanistic Pathway
The following diagram illustrates the logical flow determining the acidity of each isomer.
Figure 1: Decision tree illustrating the electronic and steric factors governing the acidity of bromobenzoic acid isomers.
Experimental Protocol: Potentiometric Determination of pKa
To verify these values in your specific formulation matrix (e.g., mixed solvent systems), use the following Potentiometric Titration protocol. This method is superior to colorimetric indicators for colored or turbid solutions.
Materials Required[6][7][8]
Analyte: ~50 mg of the specific bromobenzoic acid isomer.
Solvent: Carbonate-free distilled water (use 20% ethanol/water mix if solubility is an issue, but correct for dielectric constant).
Titrant: 0.1 M Standardized NaOH (carbonate-free).
Equipment: Calibrated pH meter (glass electrode), magnetic stirrer, 10 mL burette (Class A).
Step-by-Step Methodology
Preparation: Weigh 0.25 mmol of the benzoic acid derivative accurately. Dissolve in 50 mL of solvent.
Blank Titration: Perform a titration on the solvent alone to determine background acid/base consumption.
Record pH after stabilization (wait ~30s per point).[7]
Continue until pH reaches ~11.0.
Data Analysis (Gran's Plot):
Do not rely solely on the inflection point visually.
Plot
vs. Volume to find the precise endpoint ().
Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point (
), where .
Visualization: Experimental Workflow
Figure 2: Workflow for the potentiometric determination of pKa.
Applications in Drug Development
Understanding the acidity of these isomers is critical for:
Solubility Optimization: The ortho-isomer (2-Br), being the most acidic, will exist predominantly as the soluble carboxylate anion at physiological pH (7.4) compared to the others. This makes it a superior candidate for maximizing aqueous solubility in neutral media.
Bioisosterism: Bromobenzoic acids are often used as scaffolds. If a drug candidate requires a specific pKa to target a receptor interaction (e.g., salt bridge formation), selecting the correct isomer allows fine-tuning of the pKa from 2.85 to 4.00 without changing the core functional group.
References
National Institute of Standards and Technology (NIST). Benzoic acid, 2-bromo- Thermochemistry Data. NIST Chemistry WebBook. Available at: [Link]
PubChem. 2-Bromobenzoic Acid Compound Summary. National Library of Medicine. Available at: [Link]
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
LibreTexts Chemistry. Substituent Effects on Acidity. Available at: [Link][4][5][8][9][10][11][12][13][14][15]
A Comparative Guide to the Electrophilic Substitution Reactivity of 3-Bromo-2-ethoxybenzoic Acid vs. Benzoic Acid
Introduction Electrophilic Aromatic Substitution (EAS) remains a cornerstone of synthetic organic chemistry, providing a powerful methodology for the functionalization of aromatic rings. The predictability of these react...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Electrophilic Aromatic Substitution (EAS) remains a cornerstone of synthetic organic chemistry, providing a powerful methodology for the functionalization of aromatic rings. The predictability of these reactions hinges on a nuanced understanding of the electronic and steric effects imparted by substituents already present on the aromatic nucleus. These substituents not only modulate the overall reaction rate but also dictate the regiochemical outcome of the substitution.[1] This guide provides an in-depth, comparative analysis of the EAS reactivity of two distinct substrates: the parent aromatic carboxylic acid, benzoic acid, and its more complex derivative, 3-Bromo-2-ethoxybenzoic acid. Through a detailed examination of substituent effects, supported by established chemical principles, we will dissect the factors governing their reactivity and provide practical, field-proven insights for researchers in organic synthesis and drug development.
Foundational Principles: Electrophilic Substitution of Benzoic Acid
Benzoic acid serves as our baseline for this comparison. Its reactivity in EAS reactions is governed entirely by the electronic properties of the carboxylic acid (-COOH) group.
Electronic Effects of the Carboxyl Group
The carboxyl group is a powerful electron-withdrawing group (EWG) that significantly influences the nucleophilicity of the benzene ring.[2] This influence is twofold:
Inductive Effect (-I): The oxygen atoms in the carboxyl group are highly electronegative, pulling electron density away from the benzene ring through the sigma bond framework.[3]
Resonance Effect (-M): The carbonyl group can withdraw pi-electron density from the ring via resonance, creating a partial positive charge on the aromatic system.[4]
Collectively, these effects reduce the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. This phenomenon is known as deactivation .[1]
Regioselectivity: A Meta-Directing Influence
The deactivating nature of the carboxyl group is most pronounced at the ortho and para positions due to resonance delocalization, which places a partial positive charge at these sites.[3] Consequently, the meta positions are the least deactivated and thus the most favorable sites for electrophilic attack.[3][5] Therefore, the carboxyl group is classified as a meta-director .[6][7] Electrophilic substitution of benzoic acid, such as nitration or halogenation, will overwhelmingly yield the 3-substituted (meta) product.[7]
Caption: Logical flow of substituent effects in benzoic acid.
A Multifaceted System: Electrophilic Substitution of 3-Bromo-2-ethoxybenzoic Acid
The reactivity of 3-Bromo-2-ethoxybenzoic acid presents a more complex scenario, where the outcome of an EAS reaction is determined by the interplay of three distinct substituents: the carboxyl (-COOH) at C1, the ethoxy (-OCH2CH3) at C2, and the bromo (-Br) at C3.
Deconstructing the Substituent Effects
To predict the reactivity and regioselectivity, we must analyze the individual contribution of each group:
Carboxyl Group (-COOH at C1): As established, this is a deactivating meta-director, which directs an incoming electrophile to the C5 position.
Ethoxy Group (-OC2H3 at C2): This is a strongly activating group.[8] The oxygen atom's lone pairs donate significant electron density to the ring via a powerful resonance effect (+M), which overrides its inductive withdrawal (-I).[4] As an activating group, it is an ortho, para -director .[9] Relative to its position at C2, it directs incoming electrophiles to C1 (blocked), C3 (blocked), and C5 (para).
Bromo Group (-Br at C3): Halogens represent a unique case. They are deactivating due to a strong electron-withdrawing inductive effect (-I).[4] However, they are ortho, para -directors because their lone pairs can be donated via resonance to stabilize the positively charged intermediate (the sigma complex) formed during the reaction.[8][10] Relative to its position at C3, the bromo group directs incoming electrophiles to C2 (blocked), C4 (ortho), and C6 (para).
Synthesizing the Outcome: Reactivity and Regioselectivity
Overall Reactivity: While the ring possesses two deactivating groups (-COOH and -Br), the presence of the strongly activating ethoxy group is the dominant factor. Activating groups increase the rate of electrophilic aromatic substitution.[4][11] Therefore, 3-Bromo-2-ethoxybenzoic acid is expected to be significantly more reactive towards electrophilic substitution than benzoic acid. The powerful electron-donating nature of the ethoxy group enriches the ring, making it a more potent nucleophile.
Regioselectivity: The final position of substitution is a consensus of the directing effects of the three groups.
The powerful activating ethoxy group directs to C5 .
The deactivating carboxyl group also directs to C5 .
The deactivating bromo group directs to C4 and C6 .
In substituted benzenes with multiple substituents, the directing effect of the most powerful activating group dictates the regiochemical outcome.[9] In this case, the directing effects of the strongest activator (-OC2H3) and the carboxyl group converge on the C5 position . Therefore, the major product of electrophilic substitution on 3-Bromo-2-ethoxybenzoic acid will be the 5-substituted isomer. Substitution at C4 and C6, directed by the bromo group, is expected to result in minor products.
Caption: Competing directing effects in 3-Bromo-2-ethoxybenzoic acid.
Quantitative Comparison and Data Summary
The qualitative analysis of electronic effects can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing ability of a substituent.[12][13] A positive σ value indicates an electron-withdrawing (deactivating) effect, while a negative value signifies an electron-donating (activating) effect.
σ_para for -OC2H5: -0.25[12]σ_meta for -Br: +0.39[12]
The negative σ value for the para-ethoxy group confirms its strong activating nature, which is sufficient to overcome the deactivating effects of the other two substituents, leading to an overall enhancement of reactivity compared to benzoic acid.
Experimental Protocols: A Comparative Nitration Workflow
To illustrate these principles, we provide a representative protocol for the nitration of both substrates. Nitration is a classic EAS reaction that serves as an excellent benchmark for reactivity.[14]
Workflow: Comparative Nitration
Caption: Comparative experimental workflow for nitration.
Protocol 1: Nitration of Benzoic Acid
Objective: To synthesize 3-nitrobenzoic acid.
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and thermometer, carefully add 25 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C in an ice-water bath.
Addition of Substrate: Slowly add 10.0 g of benzoic acid to the cold sulfuric acid with continuous stirring until fully dissolved. Maintain the temperature below 10 °C.
Nitration: Prepare a nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the benzoic acid solution over 30 minutes, ensuring the reaction temperature does not exceed 15 °C.
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. The solid product will precipitate.
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent (e.g., aqueous ethanol) to yield pure 3-nitrobenzoic acid.
Protocol 2: Nitration of 3-Bromo-2-ethoxybenzoic Acid (Representative)
Objective: To synthesize the predicted major product, 3-Bromo-2-ethoxy-5-nitrobenzoic acid.
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and thermometer, carefully add 30 mL of concentrated sulfuric acid. Cool the acid to 0 °C in an ice-salt bath.
Addition of Substrate: In a separate beaker, dissolve 10.0 g of 3-Bromo-2-ethoxybenzoic acid in 20 mL of glacial acetic acid. Slowly add this solution to the cold sulfuric acid, maintaining the temperature below 5 °C.
Nitration: Slowly add a pre-cooled mixture of 5 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid dropwise over 30 minutes. The temperature must be strictly maintained between 0 and 5 °C to minimize side reactions.
Reaction: Stir the mixture at 0-5 °C for an additional 2 hours.
Work-up: Pour the reaction mixture onto 250 g of crushed ice.
Purification: Collect the precipitated solid by vacuum filtration, wash with copious amounts of cold water, and purify by recrystallization. Characterization (NMR, MS) will be required to confirm the structure and isomeric purity of the product.
Conclusion
This guide demonstrates that while both benzoic acid and 3-Bromo-2-ethoxybenzoic acid are substrates for electrophilic aromatic substitution, their reactivity profiles are starkly different. Benzoic acid is a simple, deactivated system that predictably yields the meta-substituted product. In contrast, 3-Bromo-2-ethoxybenzoic acid is a more reactive molecule whose regiochemical outcome is dictated by the powerful activating and ortho, para-directing influence of the C2-ethoxy group. This group's effect overrides the deactivating properties of the bromo and carboxyl substituents, directing electrophilic attack primarily to the C5 position. This comparative analysis underscores the critical importance of a thorough understanding of substituent effects for predicting reaction outcomes and designing effective synthetic strategies in modern chemistry.
References
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Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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Penn State Pressbooks. (n.d.). 8.
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
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Chemistry LibreTexts. (2019, June 5). 15.03.1: Theory of Directing effects.
Scribd. (n.d.).
Chemistry LibreTexts. (2019, June 5). 17.2: Substituted Benzoic Acids.
Chemistry LibreTexts. (2022, September 24). 16.
Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids.
Stenutz. (n.d.). Hammett substituent constants. Retrieved from [Link]
Michigan State University Chemistry. (n.d.).
University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors.
Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity.
Allen. (n.d.). Explain the position of electrophilic substitution in benzoic acid.
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
Chapter 12: Reactions of Arenes: Electrophilic Arom
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